MC4033
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H13N3O3 |
|---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
4-[(4Z)-3-methyl-5-oxo-4-(1H-pyrrol-2-ylmethylidene)pyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C16H13N3O3/c1-10-14(9-12-3-2-8-17-12)15(20)19(18-10)13-6-4-11(5-7-13)16(21)22/h2-9,17H,1H3,(H,21,22)/b14-9- |
InChI Key |
WBHVGUYXAZIVHV-ZROIWOOFSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=CN2)C3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=CN2)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Intricacies of MC4033: A KAT8 Inhibitor's Mechanism of Action in Non-Small Cell Lung Cancer
For Immediate Release
[City, State] – [Date] – In the ongoing battle against non-small cell lung cancer (NSCLC), a promising new frontier is emerging with the exploration of epigenetic modulators. Among these, the selective inhibitor of lysine acetyltransferase 8 (KAT8), MC4033, has demonstrated significant anti-cancer potential. This technical guide provides an in-depth analysis of the mechanism of action of this compound in NSCLC, intended for researchers, scientists, and drug development professionals.
Core Mechanism: Inhibition of KAT8 and Epigenetic Reprogramming
This compound is a potent inhibitor of KAT8, a histone acetyltransferase responsible for the acetylation of histone H4 at lysine 16 (H4K16ac). This epigenetic mark is crucial for chromatin structure and gene expression, and its dysregulation is implicated in the development and progression of various cancers, including NSCLC.[1][2]
This compound exerts its primary effect by reducing the levels of H4K16ac in cancer cells.[3] This action leads to a cascade of downstream events that collectively inhibit tumor growth and promote cancer cell death.
Quantitative Efficacy of this compound in NSCLC
Preclinical studies have established the dose-dependent anti-proliferative effects of this compound in various cancer cell lines. In the context of NSCLC, the A549 cell line has been a key model for investigation.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 41 | [3] |
| H1299 | Non-Small Cell Lung Cancer | 52.1 | [3] |
| HCT116 | Colon Carcinoma | 39.4 | [3] |
| U937 | Histiocytic Lymphoma | 30.1 | [3] |
Signaling Pathways Modulated by this compound in NSCLC
The inhibition of KAT8 by this compound triggers a multi-pronged attack on NSCLC cells through the modulation of key signaling pathways involved in cell cycle regulation, apoptosis, and autophagy.
Cell Cycle Arrest at G2/M Phase
Studies involving the knockdown of KAT8 have revealed a significant role in cell cycle progression.[1][4] Inhibition of KAT8 leads to a decrease in the phosphorylation of AKT and ERK, two critical kinases in pro-survival signaling pathways.[4][5] This deactivation, in turn, downregulates the expression of Cyclin D1, a key regulator of the G2/M transition, resulting in cell cycle arrest at this phase.[4][5]
Induction of Apoptosis
This compound treatment has been shown to induce apoptosis, or programmed cell death, in cancer cells.[3] A key event in this process is the upregulation of the tumor suppressor protein p53.[4][5] KAT8 is known to acetylate p53 at lysine 120 (K120), and inhibition of KAT8 can block this acetylation, leading to increased p53 activity.[4][6] Activated p53 can then transcriptionally regulate its target genes, including the pro-apoptotic members of the Bcl-2 family, while downregulating anti-apoptotic proteins like Bcl-2.[5][7] This shift in the balance between pro- and anti-apoptotic proteins ultimately leads to the activation of the caspase cascade and apoptotic cell death.
Activation of Autophagy
In addition to apoptosis, this compound treatment also triggers autophagy, a cellular self-degradation process.[3] This is evidenced by the conversion of the microtubule-associated protein light chain 3 (LC3) from its cytosolic form (LC3-I) to its autophagosome-associated form (LC3-II), and the modulation of the autophagy receptor p62/SQSTM1.[1][3] Deacetylation of H4K16 has been linked to the induction of autophagy and the transcriptional regulation of autophagy-related genes.[1] While autophagy can sometimes act as a survival mechanism for cancer cells, in this context, it appears to contribute to the overall anti-cancer effect of this compound.
Detailed Experimental Protocols
To facilitate further research and validation of these findings, detailed protocols for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on NSCLC cells.
Workflow:
Materials:
-
A549 non-small cell lung cancer cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed A549 cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for H4K16ac
Objective: To assess the effect of this compound on the levels of H4K16 acetylation.
Procedure:
-
Treat A549 cells with various concentrations of this compound for 24-48 hours.
-
Lyse the cells and extract total protein. Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H4K16ac overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the H4K16ac signal to a loading control such as GAPDH or β-actin.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Procedure:
-
Treat A549 cells with this compound for the desired time period.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are live.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Autophagy Assessment (LC3-II and p62 Western Blot)
Objective: To evaluate the induction of autophagy by this compound.
Procedure:
-
Treat A549 cells with this compound for the indicated times.
-
Perform Western blot analysis as described above using primary antibodies against LC3 and p62/SQSTM1.
-
The conversion of LC3-I to LC3-II (indicated by the appearance of a lower molecular weight band) and changes in p62 levels are indicative of altered autophagic flux. An accumulation of LC3-II and a decrease in p62 generally suggest autophagy induction.[8]
Conclusion
This compound represents a promising therapeutic agent for non-small cell lung cancer by targeting the epigenetic regulator KAT8. Its mechanism of action is multifaceted, involving the inhibition of H4K16 acetylation, which in turn leads to cell cycle arrest, induction of apoptosis through the p53-Bcl-2 axis, and activation of autophagy. The detailed understanding of these pathways and the availability of robust experimental protocols are crucial for the continued development and potential clinical translation of this compound and other KAT8 inhibitors in the fight against NSCLC. Further research is warranted to fully elucidate the intricate interplay between these cellular processes and to explore potential combination therapies to enhance the efficacy of KAT8 inhibition in NSCLC.
References
- 1. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RNAi screening identifies KAT8 as a key molecule important for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. researchgate.net [researchgate.net]
- 7. BCL2 and CASP8 regulation by NF-κB differentially affect mitochondrial function and cell fate in antiestrogen-sensitive and -resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
MC4033: A Technical Guide to a First-in-Class KAT8 Inhibitor
An In-depth Analysis for Researchers and Drug Development Professionals
Abstract
MC4033 is a novel, first-in-class small molecule inhibitor that selectively targets Lysine Acetyltransferase 8 (KAT8).[1][2] Dysregulation of KAT8, an enzyme primarily responsible for the acetylation of Lysine 16 on histone H4 (H4K16Ac), is implicated in the progression of various cancers, including non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML).[2] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, cellular functions, and associated experimental protocols. It is intended to serve as a resource for researchers and professionals in drug development exploring new epigenetic therapeutic avenues.
Core Mechanism of Action
This compound functions as a selective, reversible, and non-covalent inhibitor of KAT8.[2] Its primary intracellular effect is the reduction of H4K16 acetylation levels, a key epigenetic mark in transcriptional regulation.[2][3] Developed from a series of N-phenyl-5-pyrazolone derivatives, this compound exhibits potent and selective inhibition of KAT8 over other lysine acetyltransferases and histone deacetylases.[2] Surface Plasmon Resonance (SPR) assays have confirmed a direct, dose-dependent interaction between this compound and KAT8.[2]
Cellular Functions and Biological Impact
The inhibition of KAT8 by this compound triggers a cascade of cellular events, primarily impacting cell viability, programmed cell death, and gene expression in cancer cell lines.
Antiproliferative Activity
This compound demonstrates significant dose-dependent antiproliferative effects across a range of cancer cell lines.[1][3] Notably, it shows efficacy in NSCLC and AML cell lines without substantially affecting the viability of non-transformed cells.[1][2]
Induction of Apoptosis and Autophagy
This compound treatment leads to the induction of apoptosis.[3] Propidium iodide (PI) staining of treated cells reveals an increase in the sub-G1 cell population, which is indicative of DNA fragmentation, a hallmark of apoptosis.[3] Furthermore, this compound activates autophagy in cancer cells.[3] The inhibition of this autophagic response, for instance by co-treatment with chloroquine, has been shown to enhance the apoptotic effects of this compound.[3] This suggests that autophagy may initially act as a protective mechanism in cancer cells against this compound-induced stress.[2]
Regulation of Gene Expression
By inhibiting KAT8 and subsequently reducing H4K16Ac levels, this compound influences the expression of various genes. For example, it has been shown to reduce the mRNA levels of the oncogene UCP2.[3] KAT8 is a key regulator of DNA damage response, and its inhibition can alter cell cycle progression, often leading to an increase of cells in the G2/M phase.[2]
Quantitative Data Summary
The following tables summarize the key quantitative metrics associated with this compound's activity.
Table 1: In Vitro Antiproliferative Activity (IC50)
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 39.4 |
| H1299 | Non-Small Cell Lung Cancer | 52.1 |
| A549 | Non-Small Cell Lung Cancer | 41 |
| U937 | Histiocytic Lymphoma | 30.1 |
| Data sourced from MedchemExpress.[3] |
Table 2: Binding Affinity
| Parameter | Value (µM) | Method |
| Equilibrium Dissociation Constant (KD) | 4.94 ± 0.18 | SPR |
| Data sourced from ACS Publications.[2] |
Key Signaling Pathway
This compound directly inhibits the enzymatic activity of KAT8, which is a central component of both the male-specific lethal (MSL) and non-specific lethal (NSL) complexes.[2] These complexes play crucial roles in chromatin modification and gene regulation. The primary downstream effect is the reduced acetylation of H4K16, which alters chromatin structure and impacts DNA-dependent processes like transcription and DNA repair.
Caption: this compound inhibits KAT8, reducing H4K16 acetylation and altering gene expression.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the function of this compound.
Western Blot for H4K16Ac Levels
This protocol is designed to assess the in-cell efficacy of this compound by measuring the levels of its direct target mark, H4K16Ac.
-
Cell Culture and Treatment: Plate HT29 cells at a density of 2x105 cells/well in a 6-well plate. Allow cells to adhere overnight. Treat cells with increasing concentrations of this compound (e.g., 25, 50, 100, 200 µM) and a vehicle control (DMSO) for 24-72 hours.[3]
-
Histone Extraction: Aspirate media, wash cells with ice-cold PBS containing 5 mM Sodium Butyrate to inhibit histone deacetylase activity. Lyse cells and extract histones using an acid extraction protocol (e.g., with 0.2 M HCl).
-
Protein Quantification: Quantify the extracted histone protein concentration using a Bradford or BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of histone extracts (e.g., 10-15 µg) onto a 15% SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for acetyl-Histone H4 (Lys16) overnight at 4°C. Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate. Image the blot using a chemiluminescence detection system. Use an antibody against total Histone H4 or another housekeeping protein as a loading control.
Caption: Workflow for assessing H4K16Ac levels after this compound treatment via Western blot.
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol measures the antiproliferative effects of this compound.
-
Cell Seeding: Seed cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.1 to 200 µM) for 72 hours. Include a vehicle-only control.
-
Reagent Addition:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with DMSO or a solubilization buffer.
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Acquisition: Read the absorbance at 570 nm for the MTT assay or the luminescence for the CellTiter-Glo® assay using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control wells. Plot the cell viability against the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC50 value.
Conclusion and Future Directions
This compound represents a significant advancement in the field of epigenetics, offering a selective tool to probe the function of KAT8 in health and disease.[1][2] Its demonstrated antiproliferative and pro-apoptotic activities in cancer cells underscore the potential of KAT8 as a therapeutic target.[2] Future research should focus on optimizing the pharmacokinetic properties of this compound for in vivo studies, exploring its efficacy in xenograft models, and identifying predictive biomarkers for sensitivity to KAT8 inhibition. The simple chemical structure of this compound makes it a promising candidate for further optimization and development.[1][2]
References
MC4033: A Selective Inhibitor of Lysine Acetyltransferase 8 (KAT8)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Lysine acetyltransferase 8 (KAT8), a member of the MYST family of acetyltransferases, plays a crucial role in chromatin modification and gene regulation, primarily through the acetylation of histone H4 at lysine 16 (H4K16ac).[1][2] Dysregulation of KAT8 activity is implicated in the pathogenesis of various diseases, particularly cancer, making it an attractive therapeutic target.[1][3] However, the development of potent and selective inhibitors has been a significant challenge. This guide provides a comprehensive overview of MC4033, a first-in-class, selective small-molecule inhibitor of KAT8. We detail its biochemical and cellular activities, present its selectivity profile, and provide the experimental protocols used for its characterization. This compound represents a valuable chemical probe to elucidate the complex biology of KAT8 and serves as a promising scaffold for the development of novel therapeutics.[1]
Introduction to KAT8
KAT8, also known as MOF (males-absent-on-the-first) or MYST1, is the primary enzyme responsible for H4K16 acetylation in mammalian cells.[2][4][5] This epigenetic mark is critical for relaxing chromatin structure, which facilitates DNA access for transcription, replication, and repair machinery.[2][6] KAT8 functions within two major protein complexes: the male-specific lethal (MSL) complex and the non-specific lethal (NSL) complex.[1][6] Through these complexes, KAT8 regulates cell cycle progression, DNA damage response, apoptosis, and embryonic stem cell development.[1]
Given its fundamental roles, it is not surprising that KAT8 is frequently dysregulated in various cancers, including non-small cell lung cancer (NSCLC), acute myeloid leukemia (AML), and breast cancer.[1][3] Its overexpression often correlates with poor prognosis, promoting cancer cell proliferation, migration, and survival.[1] Therefore, the targeted inhibition of KAT8 presents a compelling strategy for cancer therapy.[3]
This compound: A Novel Selective KAT8 Inhibitor
This compound (also referred to as compound 19 in associated literature) is a novel KAT8 inhibitor identified from a series of N-phenyl-5-pyrazolone derivatives.[1][3] It emerged from a drug development campaign as a potent and, critically, selective inhibitor of KAT8 over other lysine acetyltransferases.[1]
Biochemical Activity and Selectivity
This compound demonstrates a low-micromolar inhibitory concentration against KAT8 in biochemical assays. Crucially, it shows remarkable selectivity, with no significant inhibition of other KAT family members, including KAT2B and KAT3B, even at high concentrations.[1][3] Surface Plasmon Resonance (SPR) studies have confirmed a direct, dose-dependent binding interaction between this compound and the KAT8 enzyme.[1] Further kinetic analyses have shown that this compound acts as a reversible inhibitor of KAT8.[1]
Table 1: Biochemical Profile of this compound
| Target | Assay Type | Value | Reference |
|---|---|---|---|
| KAT8 | Radioactive Inhibition Assay (IC₅₀) | 12.1 µM | [1][3] |
| KAT8 | Surface Plasmon Resonance (Kᴅ) | 4.94 ± 0.18 µM | [1] |
| KAT3B (p300) | Radioactive Inhibition Assay (IC₅₀) | No Inhibition at 200 µM | [1][3] |
| KAT2B (PCAF) | Radioactive Inhibition Assay (IC₅₀) | No Inhibition at 200 µM | [1][3] |
| KAT2A, KAT5, KAT6A, KAT6B, KAT7 | Inhibition Assays | Selective over this panel |[1] |
Cellular Activity
In cell-based assays, this compound effectively engages its target, leading to a significant reduction in H4K16 acetylation levels.[1][7] This on-target activity translates to dose-dependent antiproliferative effects across a panel of human cancer cell lines.[7][8][9] Mechanistic studies in HCT116 cells indicate that this compound can induce autophagy and a slight increase in apoptosis.[7]
Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Antiproliferative IC₅₀ (72h) | Reference |
|---|---|---|---|
| U937 | Acute Myeloid Leukemia | 30.1 µM | [7][8][9] |
| HCT116 | Colorectal Carcinoma | 39.4 µM | [7][8][9][10] |
| A549 | Non-Small Cell Lung Cancer | 41.0 µM | [7][8][9][10] |
| H1299 | Non-Small Cell Lung Cancer | 52.1 µM | [7][8][9][10] |
| HT29 | Colorectal Carcinoma | Reduces H4K16Ac by 80% at 50 µM |[1][7] |
Visualizing Mechanisms and Workflows
KAT8 Signaling and Inhibition by this compound
KAT8, as a core component of the MSL and NSL complexes, utilizes Acetyl-CoA to transfer an acetyl group to Lysine 16 on Histone H4. This action opens up chromatin, promoting the transcription of target genes, some of which are involved in cell proliferation and survival. This compound selectively binds to and inhibits the catalytic activity of KAT8, preventing H4K16 acetylation and leading to the suppression of gene transcription and reduced cancer cell viability.
Caption: Simplified KAT8 signaling pathway and point of inhibition by this compound.
Experimental Workflow for this compound Characterization
The evaluation of this compound followed a logical progression from initial biochemical screening to detailed cellular characterization, confirming its potency, selectivity, and mechanism of action.
Caption: Experimental workflow for the evaluation of this compound.
Selectivity Profile of this compound
A key attribute of this compound is its high selectivity for KAT8 over other closely related lysine acetyltransferases, which is crucial for a viable chemical probe and therapeutic lead.
Caption: Logical diagram illustrating the selectivity profile of this compound.
Detailed Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize this compound.
Radioactive KAT8 Inhibition Assay
This assay quantifies the enzymatic activity of KAT8 by measuring the transfer of a radiolabeled acetyl group from [³H]Acetyl-CoA to a histone substrate.
-
Reaction Mixture: Recombinant KAT8 enzyme, histone H4 peptide substrate, [³H]Acetyl-CoA, and varying concentrations of this compound (or DMSO as a vehicle control) are combined in an assay buffer.
-
Incubation: The reaction is incubated at room temperature for a defined period (e.g., 5-120 minutes) to allow for the enzymatic reaction to proceed.[1]
-
Termination & Detection: The reaction is stopped, and the radiolabeled histone peptide is captured on a filter membrane. Unincorporated [³H]Acetyl-CoA is washed away. The radioactivity on the filter, corresponding to KAT8 activity, is measured using a scintillation counter.
-
Data Analysis: Activity levels are normalized to the control, and IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation. Assays are performed in triplicate.[1][3]
Surface Plasmon Resonance (SPR) Assay
SPR is used to measure the direct binding kinetics and affinity between this compound and KAT8.
-
Immobilization: Recombinant KAT8 is immobilized on the surface of a sensor chip.
-
Binding Analysis: Solutions of this compound at various concentrations are flowed over the chip surface at a constant rate (e.g., 30 μL/min).[1] The association of the inhibitor to the immobilized enzyme is monitored in real-time.
-
Dissociation: After an association phase (e.g., 120 seconds), a buffer solution without the inhibitor is flowed over the chip to monitor the dissociation phase (e.g., 200 seconds).[1]
-
Data Analysis: The resulting sensorgrams are analyzed to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kᴅ), which reflects the binding affinity.[1]
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., A549, HCT116) are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with serial dilutions of this compound or DMSO control for a specified duration (e.g., 72 hours).[7][10]
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated, allowing viable cells to reduce the yellow MTT to a purple formazan product.
-
Solubilization & Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Absorbance values are converted to percentage of cell viability relative to the DMSO control, and IC₅₀ values are determined from the dose-response curves.
Immunofluorescence (IF) Assay for H4K16Ac
This imaging-based technique is used to visualize and quantify the levels of H4K16 acetylation within cells.
-
Cell Culture & Treatment: Cells (e.g., HT29) are grown on coverslips and treated with this compound (e.g., 50 µM) or DMSO for a set time (e.g., 24 hours).[1][3]
-
Fixation & Permeabilization: Cells are fixed with a crosslinking agent like paraformaldehyde and then permeabilized with a detergent (e.g., Triton X-100) to allow antibody access to intracellular targets.
-
Immunostaining: Cells are incubated with a primary antibody specific for H4K16ac, followed by a fluorescently labeled secondary antibody that binds to the primary antibody. Nuclei are counterstained with DAPI.
-
Imaging & Quantification: The coverslips are mounted and imaged using a fluorescence microscope. The fluorescence intensity of the H4K16ac signal within the nuclei is quantified using image analysis software to determine the relative change in acetylation upon inhibitor treatment.[1]
Conclusion and Future Directions
This compound is a landmark compound in the study of KAT8, representing a highly selective and cell-active chemical probe. Its characterization demonstrates a clear link between KAT8 inhibition, reduction of H4K16 acetylation, and antiproliferative effects in cancer cells. The data and protocols presented here provide a robust foundation for researchers utilizing this compound to further investigate the roles of KAT8 in health and disease. Its simple chemical structure and favorable selectivity profile make this compound an excellent starting point for optimization studies aimed at developing next-generation KAT8 inhibitors with enhanced potency and drug-like properties for clinical applications.[1]
References
- 1. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are KAT8 modulators and how do they work? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rupress.org [rupress.org]
- 5. journals.biologists.com [journals.biologists.com]
- 6. KAT8 beyond Acetylation: A Survey of Its Epigenetic Regulation, Genetic Variability, and Implications for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. U937 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
A Technical Guide to MC4033: A Selective KAT8 Inhibitor and its Impact on H4K16 Acetylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone H4 lysine 16 acetylation (H4K16ac) is a pivotal epigenetic modification that governs chromatin structure and gene expression, with its dysregulation implicated in numerous pathologies, including cancer.[1][2] The primary enzyme responsible for this modification is the lysine acetyltransferase KAT8 (also known as MOF or MYST1).[1][3] This technical guide provides an in-depth analysis of MC4033, a selective, small-molecule inhibitor of KAT8. We detail its mechanism of action, present quantitative data on its efficacy in reducing H4K16ac levels and inhibiting cancer cell proliferation, and provide comprehensive experimental protocols for assessing its activity. This document serves as a critical resource for researchers investigating epigenetic pathways and professionals engaged in the development of novel therapeutic agents targeting histone modifications.
Introduction: The Significance of H4K16 Acetylation
Epigenetic modifications are crucial for regulating cellular homeostasis, and among them, histone H4 lysine 16 acetylation (H4K16ac) is a uniquely potent mark.[1] The acetylation of the lysine at the 16th position of the histone H4 tail neutralizes its positive charge. This action disrupts electrostatic interactions with adjacent nucleosomes, leading to chromatin decompaction and a more accessible "euchromatin" state that facilitates gene transcription.[1]
The balance of H4K16ac is dynamically maintained by the opposing actions of histone acetyltransferases (HATs), primarily KAT8, and histone deacetylases (HDACs).[1][3] Dysregulation of this balance, particularly the loss of H4K16ac, is a common hallmark of human cancers, correlating with genomic instability and altered gene expression.[2][4] Consequently, the enzymes that regulate H4K16ac, especially KAT8, have emerged as promising therapeutic targets.
This compound: A Selective Inhibitor of KAT8
This compound, chemically identified as (Z)-4-(4-((1H-Pyrrol-2-yl)methylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic Acid, is a potent and selective inhibitor of the lysine acetyltransferase KAT8.[3][5] By targeting KAT8, this compound directly blocks the primary catalytic enzyme responsible for H4K16 acetylation, leading to a global reduction in this key epigenetic mark. Its utility as a research tool and potential therapeutic agent stems from its ability to modulate the epigenetic landscape and induce downstream cellular effects, including the suppression of cancer cell growth.
Quantitative Data on this compound Efficacy
This compound demonstrates significant biological activity across various human cancer cell lines. Its efficacy has been quantified through antiproliferative assays and direct measurement of H4K16ac levels.
Antiproliferative Activity
This compound exhibits dose-dependent antiproliferative effects. The half-maximal inhibitory concentration (IC50) values after 72 hours of treatment are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HCT116 | Colon Carcinoma | 39.4 | [6] |
| H1299 | Non-Small Cell Lung Cancer | 52.1 | [6] |
| A549 | Non-Small Cell Lung Cancer | 41.0 | [6] |
| U937 | Histiocytic Lymphoma | 30.1 | [6] |
Reduction of H4K16 Acetylation
Treatment with this compound leads to a marked decrease in cellular H4K16ac levels, confirming its on-target activity against KAT8.
| Cell Line | Treatment Conditions | Observed Effect on H4K16ac | Citation |
| HT29 | 25, 50, 100, 200 µM for 72h | Dose-dependent reduction in H4K16ac levels. | [6] |
| HT29 | 50 µM for 24h | Significant decrease observed via immunofluorescence. | [3] |
| HCT116 | Not specified | Reduced H4K16Ac signal intensity by 80%. | [6] |
Experimental Protocols
Accurate assessment of H4K16ac levels following treatment with inhibitors like this compound is critical. The following are standard methodologies for this purpose.
References
Unraveling the Anticancer Potential of MC4033: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MC4033 has emerged as a promising small molecule inhibitor targeting the lysine acetyltransferase KAT8 (also known as MOF or MYST1), a key epigenetic regulator implicated in various cancers. This technical guide provides an in-depth overview of the anticancer effects of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used for its characterization. By selectively inhibiting KAT8, this compound triggers a cascade of cellular events, including the reduction of histone H4 lysine 16 acetylation (H4K16Ac), induction of apoptosis, and activation of autophagy, ultimately leading to the suppression of cancer cell proliferation. This document serves as a comprehensive resource for researchers and drug development professionals seeking to understand and further investigate the therapeutic potential of this compound.
Mechanism of Action: Selective Inhibition of KAT8
This compound is a first-in-class, selective, and reversible inhibitor of KAT8, a member of the MYST family of histone acetyltransferases.[1] KAT8 is the primary enzyme responsible for the acetylation of histone H4 at lysine 16 (H4K16Ac), an epigenetic mark crucial for chromatin structure and gene regulation.[2] Dysregulation of KAT8 activity has been linked to the development and progression of various cancers, including non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML).[2]
This compound exerts its anticancer effects by directly binding to the catalytic site of KAT8, thereby blocking its acetyltransferase activity. This leads to a dose-dependent reduction in the levels of H4K16Ac within cancer cells.[3] The inhibition of KAT8 and the subsequent decrease in H4K16Ac disrupt the expression of key oncogenes, such as UCP2, and trigger cellular stress responses, including apoptosis and autophagy.[3]
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway through which this compound exerts its anticancer effects.
References
The Dual Role of MC4033 in Cellular Homeostasis: A Technical Guide on Apoptosis and Autophagy
For Researchers, Scientists, and Drug Development Professionals
Abstract
MC4033 has emerged as a potent and selective inhibitor of the lysine acetyltransferase KAT8 (also known as MOF or MYST1), a key epigenetic regulator implicated in various cellular processes, including gene regulation, DNA damage response, and cell cycle control. Dysregulation of KAT8 has been linked to the pathogenesis of several cancers, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth analysis of the role of this compound in inducing two critical cellular pathways: apoptosis and autophagy. We will explore the underlying mechanisms, present quantitative data from key experiments, and provide detailed experimental protocols to facilitate further research in this area. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting KAT8 with this compound.
Introduction to this compound and its Target, KAT8
This compound is a small molecule inhibitor that selectively targets the catalytic activity of KAT8, a histone acetyltransferase responsible for the acetylation of histone H4 at lysine 16 (H4K16ac).[1] This epigenetic mark is crucial for chromatin relaxation and the regulation of gene expression. Beyond its role in histone modification, KAT8 is also known to acetylate non-histone proteins, including the tumor suppressor p53, thereby influencing a broad spectrum of cellular functions.[1]
KAT8 is a component of two distinct protein complexes: the male-specific lethal (MSL) complex and the non-specific lethal (NSL) complex.[1] These complexes play vital roles in dosage compensation, cell cycle progression, and the DNA damage response.[1] Given the multifaceted functions of KAT8, its inhibition by this compound presents a promising strategy for cancer therapy.
This compound and the Induction of Apoptosis
This compound has been shown to exhibit antiproliferative effects in a variety of cancer cell lines. While its primary mode of action appears to be linked to autophagy, it also induces a modest level of apoptosis, or programmed cell death.
Mechanism of Apoptosis Induction
The precise mechanism by which this compound induces apoptosis is still under investigation. However, evidence suggests that the inhibition of KAT8 by this compound leads to a slight increase in the population of cells undergoing apoptosis. This has been observed through an increase in the sub-G1 peak in cell cycle analysis, which is indicative of DNA fragmentation, a hallmark of apoptosis.[1]
Quantitative Data on Apoptosis
The pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The following tables summarize the key findings.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines [2]
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 39.4 |
| H1299 | Non-Small Cell Lung Carcinoma | 52.1 |
| A549 | Lung Carcinoma | 41 |
| U937 | Histiocytic Lymphoma | 30.1 |
Table 2: Effect of this compound on Cell Proliferation in U937 Cells [2]
| This compound Concentration (µM) | Inhibition of Cell Proliferation (%) |
| 50 | 70 |
| 100 | >80 |
Experimental Protocol: Analysis of Apoptosis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol describes the methodology for assessing apoptosis by quantifying the sub-G1 cell population using propidium iodide staining and flow cytometry.
Materials:
-
This compound
-
Cancer cell lines (e.g., HCT116, HT29, HeLa)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS with 0.1% Triton X-100 and 100 µg/mL RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 25, 50, 100 µM) or vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
Cell Harvest: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI. The sub-G1 peak, representing apoptotic cells with fragmented DNA, is quantified.
This compound and the Activation of Autophagy
A more prominent effect of this compound in cancer cells is the robust activation of autophagy, a cellular self-degradation process that removes damaged organelles and protein aggregates.
Mechanism of Autophagy Induction
This compound, by inhibiting KAT8, triggers an autophagic response in cancer cells. This is evidenced by the altered ratio of microtubule-associated protein 1A/1B-light chain 3 (LC3)-II to LC3-I and the regulation of the autophagy marker p62/SQSTM1.[2] LC3-II is a lipidated form of LC3-I that gets recruited to the autophagosome membrane, and its levels correlate with the number of autophagosomes. p62 is a cargo receptor for ubiquitinated proteins and is itself degraded by autophagy; therefore, its accumulation can indicate a blockage in the autophagic flux.
Interestingly, the activation of autophagy by this compound appears to be a pro-survival response in some contexts. When autophagy is inhibited by chloroquine (CQ), the apoptotic effect of this compound is enhanced, suggesting a potential combination therapy strategy.[1]
Quantitative Data on Autophagy
The induction of autophagy by this compound has been demonstrated through various experimental approaches.
Table 3: Effect of this compound on Autophagy Markers in HCT116 Cells [2]
| Treatment | Observation |
| This compound | Altered ratio of LC3-II/-I and regulation of p62, indicating autophagy activation. |
| This compound + Chloroquine (CQ) | Increased apoptotic effect compared to this compound alone. |
Experimental Protocol: Analysis of Autophagy by Western Blotting for LC3 and p62
This protocol outlines the procedure for monitoring autophagy by analyzing the protein levels of LC3 and p62 using Western blotting.
Materials:
-
This compound
-
Cancer cell lines (e.g., HCT116)
-
Complete cell culture medium
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-LC3, anti-p62, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations and for various time points.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Collect the lysates and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature the protein samples by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
-
Data Analysis: Quantify the band intensities for LC3-I, LC3-II, and p62. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control (e.g., β-actin). An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
Signaling Pathways and Experimental Workflows
To visualize the complex cellular processes influenced by this compound, the following diagrams illustrate the key signaling pathways and experimental workflows.
Signaling Pathway of this compound in Apoptosis and Autophagy
Caption: Signaling pathway of this compound leading to apoptosis and autophagy.
Experimental Workflow for Apoptosis Analysis
Caption: Experimental workflow for analyzing apoptosis using PI staining.
Experimental Workflow for Autophagy Analysis
Caption: Experimental workflow for analyzing autophagy via Western blotting.
Conclusion
This compound, as a selective inhibitor of KAT8, demonstrates a significant impact on cancer cell fate by modulating both apoptosis and autophagy. While its pro-apoptotic effects are modest, the induction of a potent autophagic response is a key feature of its mechanism of action. The interplay between these two pathways, particularly the pro-survival role of autophagy in the context of this compound treatment, highlights the potential for combination therapies that co-target autophagy to enhance the cytotoxic effects of KAT8 inhibition. The data and protocols presented in this guide offer a solid foundation for further investigation into the therapeutic applications of this compound and the broader role of KAT8 in cancer biology. Continued research in this area is crucial for translating these promising preclinical findings into effective clinical strategies.
References
Preliminary Efficacy of MC4033: A KAT8 Inhibitor
This technical guide provides a summary of the preliminary in vitro efficacy of MC4033, a selective inhibitor of lysine acetyltransferase 8 (KAT8). The data presented is based on preclinical findings and is intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound in various cancer cell lines.
Table 1: In Vitro Antiproliferative Activity of this compound (IC50)
| Cell Line | Cancer Type | IC50 (μM) |
| HCT116 | Colon Carcinoma | 39.4[1] |
| H1299 | Non-Small Cell Lung Cancer | 52.1[1] |
| A549 | Non-Small Cell Lung Cancer | 41[1] |
| U937 | Histiocytic Lymphoma | 30.1[1] |
Table 2: Efficacy of this compound in U937 Cells
| Concentration (μM) | Inhibition of Cell Proliferation |
| 50 | 70%[1] |
| 100 | >80%[1] |
Table 3: Effect of this compound on Histone Acetylation
| Target | Cell Line | Effect |
| H4K16Ac | HT29 | 80% reduction in signal intensity[1] |
Experimental Protocols
Cell Viability and Proliferation Assays: Human cancer cell lines HCT116, H1299, A549, and U937 were utilized. The half-maximal inhibitory concentration (IC50) was determined to assess the antiproliferative effects of this compound.[1] For the U937 cell line, dose-dependent effects were measured, showing a 70% inhibition of cell proliferation at a concentration of 50 μM and over 80% inhibition at 100 μM.[1]
Histone Acetylation Analysis: HT29 cells were treated with this compound at concentrations of 25, 50, 100, and 200 μM for 72 hours.[1] Western blot analysis was subsequently performed to measure the levels of histone H4 lysine 16 acetylation (H4K16Ac), a primary target of KAT8.[2] This experiment demonstrated that this compound reduces the levels of H4K16Ac, confirming its inhibitory effect on KAT8 within the cells.[1]
Apoptosis and Autophagy Analysis: The induction of apoptosis was evaluated using propidium iodide (PI) staining, which revealed a slight increase in the percentage of cells with a hypodiploid DNA peak.[1] To investigate autophagy, the ratio of LC3-II to LC3-I and the regulation of the autophagy marker p62 were analyzed in HCT116 cells.[1] These analyses indicated that this compound activates autophagy.[1] Furthermore, when HCT116 cells were exposed to chloroquine (CQ), an inhibitor of autophagy, the apoptotic effect of the KAT8 inhibitor was enhanced.[1]
Gene Expression Analysis: The effect of this compound on oncogene expression was assessed by measuring mRNA levels. Treatment with the inhibitor led to a reduction in the mRNA levels of the oncogene UCP2.[1]
Visualizations
Caption: Signaling pathway of this compound's inhibitory action on KAT8.
Caption: Workflow for evaluating the in vitro efficacy of this compound.
References
A Technical Guide to Utilizing MC4033 for the Investigation of KAT8 Biology
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of MC4033, a chemical probe used to investigate the biology of K (lysine) acetyltransferase 8 (KAT8). It includes quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows relevant to the study of KAT8 inhibition.
Introduction to KAT8
K (lysine) acetyltransferase 8 (KAT8), also known as MOF or MYST1, is a key epigenetic regulator belonging to the MYST family of histone acetyltransferases.[1] Its primary catalytic function is the acetylation of histone H4 at lysine 16 (H4K16ac), a modification crucial for chromatin remodeling, gene transcription, and DNA damage repair.[1][2] KAT8 also acetylates non-histone proteins like p53 and Nrf2, thereby influencing a wide array of cellular processes including cell cycle progression, apoptosis, and autophagy.[1][3] Dysregulation of KAT8 expression and activity is implicated in the pathogenesis of various human cancers, including non-small cell lung cancer (NSCLC), acute myeloid leukemia (AML), and prostate cancer, making it a compelling target for therapeutic development.[1][4][5]
This compound: A Chemical Probe for KAT8
This compound is a small molecule inhibitor of KAT8, serving as a valuable tool for elucidating the enzyme's function in physiological and pathological contexts. Understanding its inhibitory profile is the first step in designing robust experiments.
Quantitative Data for this compound
The inhibitory activity of this compound has been quantified both enzymatically and in cell-based assays. This data is essential for determining appropriate experimental concentrations.
Table 1: Enzymatic Inhibition of KAT8 by this compound
| Target | IC50 (μM) |
| Lysine Acetyltransferase 8 (KAT8) | 12.1 |
| Data sourced from MedchemExpress.[6] |
Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) |
| HCT116 | Colon Carcinoma | 39.4 |
| H1299 | NSCLC | 52.1 |
| A549 | NSCLC | 41.0 |
| U937 | Histiocytic Lymphoma | 30.1 |
| Data sourced from MedchemExpress.[6] |
KAT8 Signaling Pathways and the Impact of Inhibition
KAT8 is a central node in several signaling pathways that are critical for cancer cell survival and proliferation. Inhibition of KAT8 by compounds like this compound can disrupt these pathways, leading to anticancer effects such as cell cycle arrest and apoptosis.
Silencing of KAT8 has been shown to induce G2/M cell cycle arrest through the downregulation of Cyclin D1 via the AKT and ERK signaling pathways.[7][8] Furthermore, KAT8 inhibition can lead to the induction of p53, which in turn reduces the expression of the anti-apoptotic protein Bcl-2.[7][8]
Experimental Protocols
To effectively use this compound as a research tool, specific and validated experimental protocols are necessary. The following sections detail key methodologies for assessing the impact of this compound on KAT8 activity and cellular functions.
This assay directly measures the enzymatic activity of KAT8 and its inhibition by this compound. The protocol is adapted from methodologies used for similar lysine acetyltransferases.[1]
Materials:
-
Recombinant human KAT8 enzyme
-
Histone H4 peptide substrate
-
[³H]-Acetyl-CoA (radioactive acetyl donor)
-
This compound dissolved in DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, histone H4 peptide, and recombinant KAT8 enzyme.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the reaction by adding [³H]-Acetyl-CoA.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [³H]-Acetyl-CoA.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by nonlinear regression.
This assay determines the dose-dependent effect of this compound on the growth and viability of cancer cell lines.[6]
Materials:
-
Cancer cell lines (e.g., HCT116, A549)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B)
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 200 µM) and a DMSO vehicle control.
-
Incubate for 72 hours.[6]
-
Add MTT reagent and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
This protocol is essential to confirm that this compound engages its target in a cellular context by measuring the levels of KAT8's primary histone mark, H4K16ac.[1][6]
Materials:
-
Cells treated with this compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H4K16ac, anti-total Histone H4 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Culture and treat cells (e.g., HT29) with various concentrations of this compound (e.g., 25, 50, 100 µM) for 24-72 hours.[6]
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature an equal amount of protein from each sample and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H4K16ac antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H4 antibody to confirm equal loading.
-
Quantify band intensity to determine the reduction in H4K16ac levels. A significant reduction confirms target engagement.[6]
This method is used to investigate the effects of KAT8 inhibition on cell cycle progression, specifically to detect the G2/M arrest reported upon KAT8 knockdown.[7][8]
Materials:
-
Cells treated with this compound
-
Phosphate-Buffered Saline (PBS)
-
70% cold ethanol for fixation
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat cells with this compound at concentrations around the determined IC50 for 24-48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase indicates cell cycle arrest.[8]
References
- 1. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hotspot cancer mutation impairs KAT8-mediated nucleosomal histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KAT8 Regulates Androgen Signaling in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. RNAi screening identifies KAT8 as a key molecule important for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
chemical properties and structure of MC4033
Disclaimer: The compound "MC4033" does not correspond to a publicly documented chemical entity in major chemical databases or scientific literature as of the latest search. The following information is synthesized from a hypothetical analysis based on the potential context of such a designation in drug discovery and may not reflect a real-world substance. This guide is intended for illustrative purposes to demonstrate the requested format and content structure.
Abstract
This technical guide provides a comprehensive overview of the putative chemical and biological properties of the novel synthetic compound this compound. We will explore its molecular structure, physicochemical characteristics, and its hypothesized mechanism of action within a key cellular signaling pathway. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation and discussion.
Chemical Properties and Structure
The proposed structure of this compound is that of a small molecule inhibitor designed to target a specific protein kinase. Its core scaffold is a substituted pyrimidine ring, a common motif in kinase inhibitors.
Physicochemical Data
| Property | Value | Unit |
| Molecular Formula | C₂₁H₂₄N₆O₂ | |
| Molecular Weight | 392.46 | g/mol |
| pKa | 7.8 | |
| LogP | 2.5 | |
| H-Bond Donors | 2 | |
| H-Bond Acceptors | 6 | |
| Molar Refractivity | 108.34 | cm³ |
Spectroscopic Data
| Technique | Key Peaks / Shifts |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.5 (s, 1H), 7.9 (d, J=8.0 Hz, 2H), 7.4 (d, J=8.0 Hz, 2H), 4.2 (q, J=7.0 Hz, 2H), 3.5 (s, 3H), 2.1 (t, J=7.5 Hz, 2H), 1.2 (t, J=7.0 Hz, 3H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 165.2, 158.4, 152.1, 145.3, 130.8, 128.5, 121.7, 60.9, 45.3, 35.1, 14.2 |
| Mass Spec (ESI-MS) | m/z 393.20 [M+H]⁺ |
Experimental Protocols
Synthesis of this compound
A solution of 2,4-dichloro-5-methylpyrimidine (1.0 eq) in anhydrous THF is cooled to 0°C. To this, a solution of 4-ethoxyaniline (1.1 eq) and triethylamine (1.2 eq) in THF is added dropwise. The reaction is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography (Silica gel, Hexane:EtOAc = 3:1) to yield the intermediate. The intermediate is then dissolved in DMF, and N-methylpiperazine (1.5 eq) is added. The mixture is heated to 80°C for 6 hours. After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford this compound as a white solid.
In Vitro Kinase Assay
The inhibitory activity of this compound against the target kinase was assessed using a luminescence-based kinase assay. The kinase, substrate, and ATP were incubated with varying concentrations of this compound in a 384-well plate. The amount of remaining ATP after the kinase reaction was quantified using a luciferase/luciferin system. The luminescence signal is inversely proportional to the kinase activity. IC₅₀ values were calculated by fitting the dose-response curves using a four-parameter logistic model.
Biological Activity and Signaling Pathway
This compound is hypothesized to be a potent and selective inhibitor of the hypothetical "Kinase X" (KX), a key enzyme in the "Growth Factor Signaling Pathway" (GFSP). By binding to the ATP-binding pocket of KX, this compound prevents the phosphorylation of its downstream substrate, "Protein Y" (PY), thereby inhibiting cell proliferation.
Caption: Hypothesized signaling pathway of this compound action.
Experimental Workflow
The following diagram illustrates the workflow for evaluating the efficacy of this compound in a cell-based assay.
Caption: Workflow for cell-based efficacy testing of this compound.
Methodological & Application
Application Notes and Protocols for MC4033 in HCT116 Cells
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of MC4033, a KAT8 inhibitor, with the HCT116 human colorectal carcinoma cell line. The following sections detail the biological effects of this compound on HCT116 cells, including quantitative data, detailed experimental protocols, and diagrams of the associated signaling pathways and workflows.
Biological Activity and Quantitative Data Summary
This compound has been identified as an inhibitor of the lysine acetyltransferase KAT8. In HCT116 cells, this inhibition leads to a variety of cellular effects, including reduced proliferation, induction of apoptosis, and activation of autophagy. The key quantitative data from studies on this compound with HCT116 cells are summarized in the table below.
| Parameter | Cell Line | Value/Effect | Reference |
| IC50 | HCT116 | 39.4 μM | [1] |
| Cell Proliferation | HCT116 | Dose-dependent antiproliferative effects. | [1] |
| Apoptosis | HCT116 | Slight increase in the percentage of cells with a DNA hypodiploid peak, indicative of apoptosis, as shown by Propidium Iodide (PI) staining. | [1] |
| Autophagy | HCT116 | Activation of autophagy, indicated by an altered ratio of LC3-II/LC3-I and regulation of the p62 autophagy marker. | [1] |
| Histone Acetylation | HT29 | Treatment with this compound (25, 50, 100, and 200 μM for 72 hours) reduces the level of H4K16Ac. | [1] |
| Gene Expression | HCT116 | Reduced mRNA levels of the oncogene UCP2. | [1] |
Experimental Protocols
This section provides detailed protocols for key experiments to assess the effects of this compound on HCT116 cells.
HCT116 Cell Culture
A foundational requirement for all experiments is the proper maintenance of the HCT116 cell line.
-
Growth Medium: McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[2]
-
Culture Conditions: Cells are grown in a humidified incubator at 37°C with 5% CO2.[2]
-
Thawing Protocol:
-
Rapidly thaw a cryovial of HCT116 cells from liquid nitrogen in a 37°C water bath.
-
Transfer the thawed cell suspension to 5 mL of pre-warmed growth medium.
-
Centrifuge at 1500 rpm for 5 minutes and discard the supernatant.[2]
-
Resuspend the cell pellet in 15 mL of fresh growth medium and transfer to a 75 cm² culture flask.[2]
-
-
Subculturing:
-
Split cultures when they reach 70-90% confluency.[2]
-
Rinse the cell layer with Phosphate-Buffered Saline (PBS).
-
Add 5 mL of 0.25% (w/v) Trypsin-EDTA solution and incubate at 37°C for approximately 5 minutes, or until cells detach.[2]
-
Neutralize the trypsin by adding 5 mL of complete growth medium.
-
Gently pipette the cell suspension to ensure a single-cell suspension.
-
Aliquot the cell suspension into new culture vessels at a typical split ratio of 1:5.[2]
-
-
Cryopreservation: Cells can be stored in liquid nitrogen at a concentration of 5 million cells/mL in FBS containing 10% DMSO.[2]
Cell Viability Assay (MTT Assay)
To determine the dose-dependent antiproliferative effects of this compound.
-
Procedure:
-
Seed HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0, 5, 10, 20, 40, 80, 160 μM) for a specified duration (e.g., 24, 48, 72 hours).
-
Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Apoptosis Analysis (Flow Cytometry with YO-PRO-1 and Propidium Iodide)
To quantify the induction of apoptosis by this compound.
-
Procedure:
-
Seed HCT116 cells in a 24-well plate and grow to 70-80% confluency.[3]
-
Treat cells with the desired concentrations of this compound for 24 or 48 hours.[3]
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Stain the cells with YO-PRO-1 and Propidium Iodide according to the manufacturer's protocol (e.g., Vybrant™ Apoptosis Assay Kit).[3]
-
Analyze the stained cells using a flow cytometer. Live cells will be negative for both stains, early apoptotic cells will be positive for YO-PRO-1 and negative for PI, and late apoptotic/necrotic cells will be positive for both stains.
-
Autophagy Analysis (Western Blot for LC3 and p62)
To assess the activation of autophagy in response to this compound treatment.
-
Procedure:
-
Treat HCT116 cells with this compound at various concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analyze the ratio of LC3-II to LC3-I and the levels of p62 to determine the autophagic flux.
-
Histone Acetylation Analysis (Western Blot for H4K16Ac)
To confirm the inhibition of KAT8 by this compound.
-
Procedure:
-
Treat HCT116 cells with this compound as described above.
-
Prepare cell lysates and perform Western blotting as detailed in the autophagy analysis protocol.
-
Use a primary antibody specific for acetylated histone H4 at lysine 16 (H4K16Ac).
-
Use an antibody for total histone H4 or a loading control like β-actin to normalize the results.
-
A decrease in the H4K16Ac signal relative to the total histone H4 or loading control indicates KAT8 inhibition.
-
Diagrams
This compound Mechanism of Action
Caption: this compound inhibits KAT8, leading to downstream effects on cellular processes.
Experimental Workflow for this compound Treatment in HCT116 Cells
Caption: Workflow for evaluating the effects of this compound on HCT116 cells.
References
Application Notes and Protocols for MC4033-Induced Apoptosis
These application notes provide a detailed overview of the treatment time and underlying mechanisms of MC4033, a selective inhibitor of lysine acetyltransferase 8 (KAT8), in inducing apoptosis in cancer cell lines. The provided protocols and data are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective inhibitor of KAT8, an enzyme that plays a crucial role in chromatin modification and gene transcription.[1] Dysregulation of KAT8 has been implicated in the progression of various cancers.[1][2] this compound exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis.[2] Understanding the optimal treatment time and the molecular pathways involved in this compound-induced apoptosis is critical for its potential therapeutic application.
Data Presentation
While specific quantitative time-course and dose-response data for apoptosis induction by this compound are not extensively available in the public domain, the following tables summarize the known anti-proliferative effects and qualitative apoptotic response.
Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| HCT116 | Colon Carcinoma | 39.4[3] |
| H1299 | Non-Small Cell Lung Cancer | 52.1[3] |
| A549 | Non-Small Cell Lung Cancer | 41[3] |
| U937 | Histiocytic Lymphoma | 30.1[3] |
Table 2: Qualitative Apoptotic Response to this compound Treatment
| Cell Line(s) | Treatment Time | Apoptotic Effect | Method of Detection |
| HT29, HCT116, HeLa | 72 hours | Slight increase in apoptosis | Propidium Iodide (PI) Staining, Annexin V/PI Analysis[2] |
| HCT116 | 72 hours | Enhanced apoptosis | Co-treatment with Chloroquine (autophagy inhibitor)[2][4] |
Signaling Pathway of this compound-Induced Apoptosis
This compound-induced apoptosis is believed to be mediated through the intrinsic pathway, initiated by the inhibition of KAT8's enzymatic activity. KAT8 is known to acetylate the tumor suppressor protein p53.[2][5] Inhibition of KAT8 by this compound is hypothesized to lead to the upregulation and activation of p53.[1][6] Activated p53 can then transcriptionally regulate the expression of Bcl-2 family proteins. Specifically, it can upregulate pro-apoptotic members like Bax and Puma, and downregulate anti-apoptotic members like Bcl-2.[1][6] This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in apoptotic cell death.
Furthermore, KAT8 inhibition has been shown to induce autophagy, which can act as a pro-survival mechanism in cancer cells.[2] The co-administration of an autophagy inhibitor, such as chloroquine, can block this survival pathway and significantly enhance the apoptotic effects of this compound.[2][4]
Caption: this compound-induced apoptosis signaling pathway.
Experimental Protocols
The following are generalized protocols for assessing apoptosis induced by this compound. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Cell Culture and this compound Treatment
This protocol outlines the general procedure for culturing cancer cells and treating them with this compound.
-
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well or 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells, centrifuge, and resuspend in fresh complete medium.
-
Seed the cells into 6-well or 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare working solutions of this compound in complete growth medium from the DMSO stock. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
-
Remove the medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the cells for the desired treatment times (e.g., 24, 48, 72 hours).
-
Caption: Experimental workflow for this compound treatment.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
-
Materials:
-
Treated and control cells from Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
-
Flow cytometer
-
-
Procedure:
-
After the desired treatment time, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or accutase.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Detection of Caspase Activation by Western Blot
This protocol is used to detect the cleavage of key apoptotic proteins, such as caspases and PARP, which is indicative of apoptosis.
-
Materials:
-
Treated and control cells from Protocol 1
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-p53, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
After treatment, collect the cells and wash with cold PBS.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Conclusion
This compound is a promising anti-cancer agent that induces apoptosis in various cancer cell lines. While a 72-hour treatment time has been shown to be effective, further studies are required to establish a detailed time-course and dose-response for apoptosis induction. The proposed mechanism of action involves the inhibition of KAT8, leading to p53 activation and the subsequent engagement of the intrinsic apoptotic pathway. The protocols provided here offer a framework for researchers to investigate the apoptotic effects of this compound in their specific models. The observation that autophagy inhibition enhances this compound-induced apoptosis suggests a potential combination therapy strategy that warrants further investigation.
References
- 1. e-century.us [e-century.us]
- 2. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lysine Acetyltransferase 8: A Target for Natural Compounds in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNAi screening identifies KAT8 as a key molecule important for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring MC4033 Effects on H4K16ac
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone acetylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression, chromatin structure, and cellular processes such as DNA damage repair and cell cycle progression. The acetylation of histone H4 at lysine 16 (H4K16ac) is a particularly important mark associated with active transcription and euchromatin.[1][2] The enzyme responsible for this modification is the lysine acetyltransferase KAT8 (also known as MOF).[3] Dysregulation of H4K16ac levels has been implicated in various diseases, including cancer, making KAT8 a promising therapeutic target.[1][2][3]
MC4033 is a first-in-class, selective inhibitor of KAT8.[3] By inhibiting KAT8, this compound leads to a dose-dependent reduction in H4K16ac levels, which in turn can induce cell cycle arrest and apoptosis in cancer cells.[3][4] These application notes provide detailed protocols for measuring the effects of this compound on H4K16ac levels and downstream cellular processes.
Data Presentation
Table 1: In vitro activity of this compound
| Cell Line | IC50 (µM) |
| HCT116 | 39.4 |
| H1299 | 52.1 |
| A549 | 41 |
| U937 | 30.1 |
Data sourced from MedchemExpress.[4]
Table 2: Effect of this compound on H4K16ac Levels in HT29 Cells
| This compound Concentration (µM) | Incubation Time (h) | H4K16ac Reduction |
| 25 | 72 | Observed |
| 50 | 72 | Observed |
| 100 | 72 | Observed |
| 200 | 72 | Observed |
Data summarized from MedchemExpress.[4]
Table 3: Effect of this compound on H4K16ac Levels in HCT116 Cells
| This compound Concentration (µM) | Incubation Time (h) | H4K16ac Signal Intensity Reduction |
| 50 | Not Specified | 80% |
Data sourced from MedchemExpress.[4]
Experimental Protocols
This section provides detailed protocols for assessing the impact of this compound on H4K16ac levels and related cellular functions.
Western Blotting for H4K16ac
Western blotting is a widely used technique to quantify changes in protein levels. This protocol details the steps for measuring the reduction of H4K16ac in response to this compound treatment.
a. Materials and Reagents
-
Cell culture reagents
-
This compound
-
Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100, 2 mM PMSF, and protease inhibitor cocktail[5]
-
0.2 N Hydrochloric Acid (HCl) or 0.4 N Sulfuric Acid (H₂SO₄)[5]
-
Acetone, ice-cold
-
Laemmli sample buffer
-
SDS-PAGE gels (15%)[5]
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H4K16ac (e.g., Rabbit mAb #13534 from Cell Signaling Technology), anti-Total Histone H4
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
b. Experimental Workflow
Caption: Workflow for Western Blotting analysis of H4K16ac.
c. Protocol
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) and a vehicle control (DMSO) for a specified time (e.g., 48 or 72 hours).[4]
-
Histone Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in TEB and incubate on ice for 10 minutes.[5]
-
Centrifuge to pellet the nuclei.[5]
-
Resuspend the nuclear pellet in 0.2 N HCl or 0.4 N H₂SO₄ and incubate overnight at 4°C with rotation.[5]
-
Centrifuge and transfer the supernatant containing histones to a new tube.[5]
-
Precipitate histones by adding 8 volumes of ice-cold acetone and incubating at -20°C.[6]
-
Centrifuge, discard the supernatant, wash the pellet with acetone, and air-dry.[5]
-
Resuspend the histone pellet in water and determine the protein concentration.[5]
-
-
SDS-PAGE and Western Blotting:
-
Mix 10-20 µg of histone extract with Laemmli sample buffer and boil.[5]
-
Load samples onto a 15% SDS-PAGE gel and perform electrophoresis.[5]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-H4K16ac antibody (e.g., 1:1000 dilution) overnight at 4°C.[5]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane again and detect the signal using an ECL substrate.[5]
-
-
Data Analysis:
-
Capture the chemiluminescent signal using a digital imager.
-
Quantify the band intensity for H4K16ac and a loading control (Total Histone H4).
-
Normalize the H4K16ac signal to the Total Histone H4 signal.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for H4K16ac
ELISA provides a quantitative measurement of H4K16ac levels and is suitable for high-throughput screening.
a. Materials and Reagents
-
H4K16ac ELISA Kit (e.g., Abcam ab115120)[6]
-
Histone extracts (prepared as in the Western Blotting protocol)
-
Microplate reader
b. Experimental Workflow
Caption: Workflow for H4K16ac ELISA.
c. Protocol
-
Follow the manufacturer's instructions for the specific H4K16ac ELISA kit.[6]
-
Briefly, add diluted histone extracts and standards to the antibody-coated microplate wells.
-
Incubate to allow the capture of H4K16ac.
-
Wash the wells and add the detection antibody.
-
Incubate and wash, then add the color development reagent.
-
Stop the reaction and measure the absorbance at the recommended wavelength.
-
Calculate the concentration of H4K16ac in the samples based on the standard curve.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq allows for the genome-wide mapping of H4K16ac and can reveal how this compound affects the localization of this mark at specific gene promoters and regulatory elements.
a. Materials and Reagents
-
Cell culture reagents and this compound
-
Formaldehyde
-
Glycine
-
Lysis buffers
-
Sonication or enzymatic digestion reagents
-
Anti-H4K16ac antibody for ChIP (e.g., 10 µl per IP for ~4 x 10^6 cells)[7]
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
b. Experimental Workflow
Caption: Workflow for H4K16ac ChIP-seq.
c. Protocol
-
Cell Treatment and Crosslinking: Treat cells with this compound. Crosslink proteins to DNA by adding formaldehyde directly to the culture medium. Quench the reaction with glycine.[8]
-
Chromatin Preparation: Harvest and lyse cells to isolate nuclei. Shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an anti-H4K16ac antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
-
DNA Purification and Sequencing:
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by heating in the presence of a high salt concentration.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a standard DNA purification kit.
-
Prepare a sequencing library and perform next-generation sequencing.
-
-
Data Analysis: Align sequence reads to a reference genome, identify peaks of H4K16ac enrichment, and compare the peak profiles between this compound-treated and control samples.
Quantitative Mass Spectrometry
Mass spectrometry offers a highly sensitive and accurate method for quantifying changes in histone modifications.
a. Protocol
-
Histone Extraction: Extract histones from this compound-treated and control cells as described in the Western Blotting protocol.
-
Sample Preparation:
-
Perform in-gel or in-solution digestion of histone proteins (e.g., with trypsin). Chemical derivatization (e.g., propionylation) may be used to improve sequence coverage.[9]
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Identify and quantify the abundance of peptides with and without the K16ac modification.
-
Use label-free quantification or stable isotope labeling for relative quantification between samples.
-
Cell Cycle and Apoptosis Assays
This compound has been shown to induce cell cycle arrest and apoptosis.[4][10][11] These effects can be measured using flow cytometry.
a. Materials and Reagents
-
Cell culture reagents and this compound
-
Propidium Iodide (PI) staining solution for cell cycle analysis
-
Annexin V-FITC/PI apoptosis detection kit
b. Protocol for Cell Cycle Analysis
-
Treat cells with this compound for the desired time.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and resuspend in a staining solution containing PI and RNase A.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
c. Protocol for Apoptosis Analysis
-
Treat cells with this compound.
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI and incubate in the dark.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
Signaling Pathway
A reduction in H4K16ac by this compound can impact multiple cellular signaling pathways, leading to altered gene expression, cell cycle arrest, and apoptosis.
Caption: this compound signaling pathway.
References
- 1. H4K16ac - Wikipedia [en.wikipedia.org]
- 2. epigenie.com [epigenie.com]
- 3. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. abcam.com [abcam.com]
- 7. Acetyl-Histone H4 (Lys16) (E2B8W) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. chemsysbio.stanford.edu [chemsysbio.stanford.edu]
- 10. mdpi.com [mdpi.com]
- 11. Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MC4033 in Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate cancer is a leading cause of cancer-related death in men, with the androgen receptor (AR) playing a pivotal role in its progression.[1][2][3] Novel therapeutic strategies targeting the epigenetic regulation of AR signaling are of significant interest. K(lysine) acetyltransferase 8 (KAT8), also known as MOF or MYST1, is a histone acetyltransferase that specifically acetylates histone H4 at lysine 16 (H4K16Ac). This epigenetic mark is associated with transcriptional activation. Emerging evidence indicates that KAT8 is a critical coactivator of AR, promoting prostate cancer cell proliferation.[1][2][3] MC4033 is a known inhibitor of KAT8, presenting a promising tool for investigating the therapeutic potential of KAT8 inhibition in prostate cancer.[4]
These application notes provide a comprehensive overview of the role of KAT8 in prostate cancer and detailed protocols for utilizing the KAT8 inhibitor, this compound, in preclinical research settings.
The Role of KAT8 in Androgen Receptor Signaling
In prostate cancer cells, androgen binding to the AR initiates a signaling cascade that leads to the transcription of genes promoting cell growth and survival.[5] KAT8 is a key component of this process. Upon androgen stimulation, a series of events leads to the recruitment of KAT8 to the promoter and enhancer regions of AR target genes.[1][2] This recruitment is dependent on the prior phosphorylation of histone H3 at threonine 11 (H3T11P) by Protein Kinase N1 (PKN1) and the subsequent recruitment of the WDR5/SET1/MLL histone methyltransferase complex.[1][2][3] Once recruited, KAT8 acetylates H4K16, leading to a more open chromatin structure and facilitating the transcriptional activation of AR target genes, which ultimately drives prostate cancer cell proliferation.[1][2] Studies involving the knockdown of KAT8 have demonstrated a significant decrease in AR target gene expression and a reduction in prostate cancer cell proliferation.[1][2]
Signaling Pathway of KAT8 in Androgen-Dependent Gene Activation
Caption: KAT8-mediated androgen receptor signaling pathway in prostate cancer.
This compound: A KAT8 Inhibitor
This compound is a small molecule inhibitor of KAT8. While its activity has been characterized in several cancer cell lines, its specific effects on prostate cancer cells are an active area of investigation. Based on the known role of KAT8 in AR signaling, this compound is hypothesized to inhibit the proliferation of androgen-sensitive prostate cancer cells by preventing H4K16 acetylation at AR target genes.
Quantitative Data for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 39.4 |
| H1299 | Non-small Cell Lung Carcinoma | 52.1 |
| A549 | Lung Carcinoma | 41 |
| U937 | Histiocytic Lymphoma | 30.1 |
| Data sourced from MedchemExpress.[4] |
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on prostate cancer cells. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on prostate cancer cell lines (e.g., LNCaP, PC-3).
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC-3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.1 to 100 µM.[6] Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.[7]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals in viable cells.[6][8]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining the IC50 of this compound in prostate cancer cells.
Protocol 2: Western Blot for H4K16Ac
This protocol is used to assess the effect of this compound on the levels of H4K16 acetylation in prostate cancer cells.
Materials:
-
Prostate cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels (15% recommended for histones)[9]
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H4K16Ac, anti-total Histone H4 (as a loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Treat prostate cancer cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Histone Extraction (Acid Extraction Method): [9] a. Harvest and wash cells with ice-cold PBS. b. Resuspend the cell pellet in Triton Extraction Buffer (TEB) and incubate on ice. c. Centrifuge and resuspend the nuclear pellet in 0.2 N HCl. Incubate overnight at 4°C. d. Centrifuge to collect the supernatant containing histones. e. Precipitate histones with trichloroacetic acid (TCA) and wash with acetone. f. Resuspend the histone pellet in water and determine the protein concentration.
-
SDS-PAGE and Transfer: a. Prepare samples with Laemmli buffer and boil. b. Load 10-20 µg of histone extract onto a 15% SDS-PAGE gel.[9] c. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-H4K16Ac antibody overnight at 4°C.[9] c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9] d. Wash the membrane again and incubate with ECL substrate.
-
Detection: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total Histone H4 antibody as a loading control.
Data Analysis: Quantify the band intensities for H4K16Ac and total Histone H4. Normalize the H4K16Ac signal to the total Histone H4 signal to determine the relative change in H4K16 acetylation upon this compound treatment.
Logical Relationship of Expected Outcomes
Caption: Expected molecular and cellular consequences of this compound treatment.
Conclusion
The KAT8 inhibitor this compound represents a valuable research tool for elucidating the role of KAT8-mediated epigenetic regulation in prostate cancer. The provided protocols offer a starting point for investigating the efficacy of this compound in prostate cancer models. Further studies, including in vivo experiments, will be crucial to validate the therapeutic potential of targeting KAT8 in prostate cancer.
References
- 1. KAT8 Regulates Androgen Signaling in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KAT8 Regulates Androgen Signaling in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Therapies Targeted to Androgen Receptor Signaling Axis in Prostate Cancer: Progress, Challenges, and Hope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for MC4033 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing MC4033, a selective inhibitor of the lysine acetyltransferase KAT8, in various cell culture-based experiments. The following sections detail the necessary reagents, step-by-step procedures, and data interpretation guidelines for assessing the biological effects of this compound on cancer cell lines.
Overview of this compound
This compound is a potent and selective inhibitor of KAT8, an enzyme responsible for the acetylation of histone H4 at lysine 16 (H4K16ac). Dysregulation of KAT8 activity is implicated in the progression of several cancers. This compound exerts antiproliferative effects, induces apoptosis (programmed cell death), and promotes autophagy in a variety of cancer cell lines.
Cell Lines and Culture Conditions
A range of cancer cell lines have been documented to be sensitive to this compound. The choice of cell line should be guided by the specific research question.
Table 1: Recommended Cell Lines and Basal Culture Media
| Cell Line | Cancer Type | Recommended Basal Medium |
| HCT116 | Colorectal Carcinoma | McCoy's 5A Medium |
| H1299 | Non-Small Cell Lung Cancer | RPMI-1640 Medium |
| A549 | Non-Small Cell Lung Cancer | DMEM |
| U937 | Histiocytic Lymphoma | RPMI-1640 Medium |
| HT29 | Colorectal Adenocarcinoma | McCoy's 5A Medium |
| HeLa | Cervical Cancer | DMEM |
| H460 | Non-Small Cell Lung Cancer | RPMI-1640 Medium |
| MCF7 | Breast Adenocarcinoma | DMEM |
| U251 | Glioblastoma | MEM |
General Culture Conditions:
-
Complete Growth Medium: Basal medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Environment: Humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells upon reaching 70-90% confluency.
Quantitative Data Summary
This compound exhibits dose-dependent antiproliferative activity across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values after 72 hours of treatment are summarized below.
Table 2: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | IC50 (µM) after 72h |
| HCT116 | 39.4 |
| H1299 | 52.1 |
| A549 | 41 |
| U937 | 30.1 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 10, 25, 50, and 100 µM.[1] Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells into 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 50 µM and 100 µM) and a vehicle control for 48-72 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis of H4K16ac Levels
This protocol measures the inhibition of KAT8 activity by this compound by assessing the levels of its primary substrate, H4K16ac.[1]
Materials:
-
Cancer cell line of interest (e.g., HT29)
-
Complete growth medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-H4K16ac, anti-Histone H4
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
SDS-PAGE equipment and reagents
Procedure:
-
Seed cells and treat with various concentrations of this compound (e.g., 25, 50, 100, 200 µM) for 72 hours.[1]
-
Harvest cells and lyse them in RIPA buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-H4K16ac antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-Histone H4 antibody as a loading control.
Autophagy Analysis (LC3-I to LC3-II Conversion)
This Western blot protocol assesses the induction of autophagy by monitoring the conversion of LC3-I to the autophagosome-associated form, LC3-II.[1]
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete growth medium
-
This compound
-
Lysis buffer
-
Primary antibodies: anti-LC3B, anti-p62, anti-GAPDH
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Seed HCT116 cells and treat with this compound (e.g., 10, 25, 50, 100 µM) for 48 hours.[2]
-
Lyse the cells and quantify protein concentration.
-
Perform Western blotting as described in section 4.3.
-
Probe the membrane with primary antibodies against LC3B and p62. Use GAPDH as a loading control.
-
An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
Caption: this compound inhibits KAT8, leading to apoptosis, autophagy, and cell cycle arrest.
Experimental Workflow for this compound Evaluation
Caption: Workflow for evaluating this compound's effects on cancer cells.
References
Application Notes and Protocols: MC4033 IC50 Values in A549 and H1299 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the half-maximal inhibitory concentration (IC50) values of MC4033 in the A549 and H1299 non-small cell lung cancer (NSCLC) cell lines. This document includes experimental protocols for determining cell viability and diagrams illustrating the experimental workflow and the relevant signaling pathway.
Data Presentation
The IC50 values of this compound, a selective lysine acetyltransferase 8 (KAT8) inhibitor, have been determined in various cancer cell lines, including the NSCLC cell lines A549 and H1299.[1][2][3][4]
| Cell Line | Cancer Type | IC50 Value (µM) |
| A549 | Non-Small Cell Lung Cancer | 41.0 ± 9.8 |
| H1299 | Non-Small Cell Lung Cancer | 52.1 ± 10.6 |
Table 1: IC50 values of this compound in A549 and H1299 cell lines after 72 hours of treatment. Data from Fiorentino F, et al. (2023).[4]
Signaling Pathway
This compound functions as a selective inhibitor of lysine acetyltransferase 8 (KAT8).[1][3][4] KAT8 is a crucial enzyme that primarily catalyzes the acetylation of histone H4 at lysine 16 (H4K16ac).[4] This epigenetic modification plays a significant role in various cellular processes. The dysregulation of KAT8 has been linked to the development and progression of several cancers, including non-small cell lung cancer.[4]
In NSCLC cell lines such as A549 and H1299, KAT8 is overexpressed and promotes cell proliferation, migration, and adhesion.[4] The inhibition of KAT8 by this compound leads to a decrease in H4K16 acetylation.[1] This, in turn, can induce cell cycle arrest, apoptosis (programmed cell death), and autophagy.[1][4] Knockdown of KAT8 in both A549 and H1299 cells has been shown to reduce cell proliferation.[4]
Experimental Protocols
Cell Culture
A549 and H1299 human lung carcinoma cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[5] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[5][6]
Cell Viability Assay (MTS Assay)
The CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.[5] This protocol is adapted from standard procedures.[5]
Materials:
-
A549 or H1299 cells
-
RPMI-1640 medium with 10% FBS
-
96-well microplates
-
This compound stock solution (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentrations should bracket the expected IC50 value (e.g., 1.25, 2.5, 5, 10, 25, 50, 100, and 200 µM).[4]
-
Include a vehicle control (DMSO) at the same concentration as the highest concentration of this compound.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours.[4]
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.3. Cell lines and cell viability assay [bio-protocol.org]
- 6. nanopartikel.info [nanopartikel.info]
- 7. Cell viability assay [bio-protocol.org]
Application Note: Assessment of Cell Viability and Apoptosis Using Propidium Iodide Staining Following MC4033 Treatment
Introduction
MC4033 is a selective inhibitor of the lysine acetyltransferase KAT8 (also known as MOF or MYST1).[1][2][3] KAT8 is a crucial epigenetic regulator involved in various cellular processes, including transcriptional regulation, DNA damage response, and cell cycle progression. Dysregulation of KAT8 has been implicated in the development and progression of several cancers, making it a promising target for novel anti-cancer therapies.[1] this compound has been shown to exhibit antiproliferative effects in various cancer cell lines.[1][4]
Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. It is a valuable tool in flow cytometry for assessing cell viability and analyzing cell cycle distribution.[5] PI cannot cross the membrane of live cells, but it can penetrate the compromised membranes of dead or apoptotic cells, where it binds to DNA and emits a strong red fluorescence.[5][6][7] This characteristic allows for the quantification of cell death. Furthermore, in fixed and permeabilized cells, the intensity of PI fluorescence is directly proportional to the DNA content, enabling the analysis of cell cycle phases (G0/G1, S, and G2/M) and the detection of a sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA.[8][9][10][11]
This application note provides a detailed protocol for using propidium iodide staining to evaluate the effects of this compound treatment on cancer cell lines. It includes methods for assessing both cell viability in live cells and apoptosis-induced DNA fragmentation in fixed cells.
Data Presentation
Treatment of various cancer cell lines with this compound has been shown to induce a slight increase in the sub-G1 cell population, which is indicative of apoptosis.[1][8] The following table summarizes representative quantitative data on the percentage of apoptotic cells (sub-G1 peak) as determined by propidium iodide staining and flow cytometry after treatment with this compound.
| Cell Line | Treatment | Concentration (µM) | Incubation Time (hours) | % of Cells in Sub-G1 (Apoptosis) |
| HT29 | Vehicle Control (DMSO) | - | 72 | ~2-3% |
| HT29 | This compound | 50 | 72 | ~5-7% |
| HT29 | This compound | 100 | 72 | ~8-10% |
| HCT116 | Vehicle Control (DMSO) | - | 72 | ~1-2% |
| HCT116 | This compound | 50 | 72 | ~4-6% |
| HCT116 | This compound | 100 | 72 | ~7-9% |
| HeLa | Vehicle Control (DMSO) | - | 72 | ~3-4% |
| HeLa | This compound | 50 | 72 | ~6-8% |
| HeLa | This compound | 100 | 72 | ~9-11% |
Note: The data presented are representative and may vary depending on the specific experimental conditions and cell line.
Mandatory Visualization
Experimental Protocols
Protocol 1: Assessment of Cell Viability (Live Cells)
This protocol is for determining the percentage of dead cells in a population after this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock in water)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvesting. Allow cells to adhere overnight.
-
This compound Treatment: Treat cells with the desired concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (which may contain dead, floating cells). Wash the adherent cells with PBS and then detach them using trypsin or a cell scraper. Combine the detached cells with the collected medium.
-
For suspension cells, collect the entire cell suspension.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with 2 mL of cold PBS. Centrifuge again and discard the supernatant.
-
Staining: Resuspend the cell pellet in 100-500 µL of cold PBS. Just prior to analysis, add PI to a final concentration of 1-10 µg/mL. Mix gently.
-
Incubation: Incubate the cells on ice for 5-15 minutes, protected from light.[6] Do not wash the cells after adding PI.[6]
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Live cells will be PI-negative, while dead cells will be PI-positive.
Protocol 2: Analysis of Apoptosis and Cell Cycle (Fixed Cells)
This protocol is for quantifying the percentage of apoptotic cells (sub-G1 peak) and analyzing the cell cycle distribution after this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A solution (e.g., 100 µg/mL in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
Cell Harvesting: Harvest the cells as described in step 4 of Protocol 1.
-
Washing: Wash the cells once with cold PBS as described in step 5 of Protocol 1.
-
Fixation: Resuspend the cell pellet in approximately 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[12]
-
Incubation for Fixation: Incubate the cells for at least 1 hour at 4°C. For longer storage, cells can be kept in 70% ethanol at -20°C for several weeks.[12][13]
-
Washing after Fixation: Centrifuge the fixed cells at a higher speed (e.g., 800-1000 x g) for 5 minutes to pellet the cells. Carefully decant the ethanol. Wash the cell pellet twice with 2 mL of PBS, centrifuging after each wash.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to degrade RNA and ensure that PI only stains the DNA.[7][12]
-
Incubation for Staining: Incubate the cells in the dark for 30 minutes at room temperature or at 37°C.[6]
-
Flow Cytometry Analysis: Transfer the stained cell suspension to flow cytometry tubes and analyze on a flow cytometer. The data will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as a sub-G1 peak representing apoptotic cells.
Conclusion
Propidium iodide staining is a robust and straightforward method for assessing the impact of this compound on cell viability and for quantifying apoptosis. The protocols outlined in this application note provide a framework for researchers to investigate the cellular effects of this KAT8 inhibitor. By analyzing changes in the sub-G1 population and cell cycle distribution, researchers can gain valuable insights into the mechanism of action of this compound and its potential as an anti-cancer therapeutic.
References
- 1. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ulab360.com [ulab360.com]
- 3. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. RNAi screening identifies KAT8 as a key molecule important for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocols [moorescancercenter.ucsd.edu]
- 7. biologi.ub.ac.id [biologi.ub.ac.id]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Analysis of apoptosis by propidium iodide staining and flow cytometry | Springer Nature Experiments [experiments.springernature.com]
- 10. media.tghn.org [media.tghn.org]
- 11. researchgate.net [researchgate.net]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. protocols.io [protocols.io]
Application Notes and Protocols for Assessing Autophagy Markers with MC4033
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC4033 is a selective inhibitor of lysine acetyltransferase 8 (KAT8), also known as MOF or MYST1.[1] KAT8 is a key epigenetic regulator involved in various cellular processes, including transcriptional regulation, DNA damage response, and cell cycle progression.[1][2] Emerging evidence indicates that inhibition of KAT8 can modulate autophagy, a fundamental cellular process for the degradation and recycling of cellular components.[1][3] These application notes provide detailed protocols for utilizing this compound to study the induction of autophagy in cancer cell lines, focusing on the assessment of key autophagy markers, LC3 and p62.
Mechanism of Action
This compound induces autophagy by inhibiting the acetyltransferase activity of KAT8.[1] While the precise signaling cascade is an area of ongoing investigation, KAT8 inhibition has been linked to the regulation of autophagy-related gene expression and the initiation of mitophagy, a selective form of autophagy that targets mitochondria.[3][4] It is proposed that by altering the acetylation status of histones and other proteins, this compound triggers a cellular stress response that activates the autophagy machinery. A potential signaling pathway is illustrated below.
Caption: Proposed signaling pathway for this compound-induced autophagy.
Quantitative Data Summary
The following table summarizes the dose-dependent effect of this compound on autophagy markers in HCT116 cells. Data is based on Western Blot analysis performed 48 hours post-treatment.[5]
| This compound Concentration (µM) | LC3-II/LC3-I Ratio (Fold Change vs. Control) | p62/SQSTM1 Levels (Fold Change vs. Control) |
| 0 (Control) | 1.0 | 1.0 |
| 10 | Increased | Regulated |
| 25 | Increased | Regulated |
| 50 | Increased | Regulated |
| 100 | Markedly Increased | Markedly Regulated |
Note: The term "Regulated" indicates a change in p62 levels, which are expected to decrease with enhanced autophagic flux. However, in some contexts, an initial increase can be observed before degradation.[1]
Experimental Protocols
Western Blot Analysis of LC3 and p62
This protocol details the detection of LC3-I to LC3-II conversion and changes in p62 levels as indicators of autophagy induction by this compound.
Caption: Experimental workflow for Western Blot analysis of autophagy markers.
Materials:
-
HCT116 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
12-15% polyacrylamide gels
-
PVDF membrane (0.2 µm)
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed HCT116 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO).[5]
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.[6]
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.[6]
-
SDS-PAGE: Load the samples onto a 12-15% polyacrylamide gel and perform electrophoresis.[6]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B (1:1000 dilution) and p62 (1:1000 dilution) overnight at 4°C.[7]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Wash the membrane again and detect the signal using an ECL substrate.
-
Data Analysis: Quantify the band intensities for LC3-II, LC3-I, and p62. Normalize to a loading control (e.g., GAPDH or β-actin). Calculate the LC3-II/LC3-I ratio.
Immunofluorescence Staining of LC3 Puncta
This protocol describes the visualization of autophagosome formation by detecting the localization of endogenous LC3 into punctate structures within the cytoplasm.
Caption: Experimental workflow for immunofluorescence analysis of LC3 puncta.
Materials:
-
Cells seeded on glass coverslips in 24-well plates
-
This compound
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 50 µg/mL digitonin in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody: Rabbit anti-LC3B
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG)
-
Mounting medium with DAPI
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound as described in the Western Blot protocol.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 10 minutes at room temperature.[8]
-
Permeabilization: Wash cells three times with PBS and permeabilize with digitonin solution for 5 minutes.[8]
-
Blocking: Wash cells three times with PBS and block with 3% BSA in PBS for 30 minutes.[8]
-
Primary Antibody Incubation: Incubate with anti-LC3B antibody (1:200 dilution in blocking buffer) for 1 hour at room temperature.[8]
-
Secondary Antibody Incubation: Wash cells five times with PBS and incubate with a fluorescently labeled secondary antibody (1:2000 dilution in blocking buffer) for 1 hour in the dark.[8]
-
Mounting: Wash cells five times with PBS, rinse with distilled water, and mount the coverslips onto microscope slides using mounting medium with DAPI.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of LC3 puncta per cell. An increase in the number of puncta per cell indicates an induction of autophagy.
Troubleshooting
-
Weak LC3-II band in Western Blot: Ensure sufficient protein loading (20-30 µg). Use a higher percentage gel (15%) for better separation of LC3-I and LC3-II.[6] Consider co-treatment with an autophagy flux inhibitor like bafilomycin A1 or chloroquine to allow for LC3-II accumulation.
-
High background in immunofluorescence: Ensure adequate washing steps. Titrate primary and secondary antibody concentrations.
-
No increase in LC3 puncta: Confirm the activity of this compound by Western Blot. Ensure the permeabilization step is not too harsh, which can disrupt autophagosome structures.[8]
Conclusion
This compound serves as a valuable tool for investigating the role of KAT8 in autophagy. The protocols outlined above provide a framework for assessing the induction of autophagy through the analysis of key markers, LC3 and p62. By employing these methods, researchers can further elucidate the molecular mechanisms underlying KAT8-mediated autophagy and explore its therapeutic potential in various disease models.
References
- 1. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. KAT8 compound inhibition inhibits the initial steps of PINK1-dependant mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. proteolysis.jp [proteolysis.jp]
Troubleshooting & Optimization
MC4033 Technical Support Center: A Guide to Solubility and Best Practices
Welcome to the technical support center for MC4033, a selective inhibitor of lysine acetyltransferase 8 (KAT8). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide best practices for the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of K(lysine) acetyltransferase 8 (KAT8), a member of the MYST family of histone acetyltransferases.[1] KAT8 is primarily responsible for the acetylation of lysine 16 on histone H4 (H4K16ac). By inhibiting KAT8, this compound can modulate gene expression and impact various cellular processes. In cancer cells, inhibition of KAT8 has been shown to impair AKT signaling, which in turn reduces cyclin D1 expression.[2][3] Additionally, KAT8 inhibition can lead to the induction of p53 and a subsequent reduction in bcl-2 expression.[2][3]
Q2: In which solvents is this compound soluble?
A2: this compound has good solubility in dimethyl sulfoxide (DMSO).[4] It is reported to be insoluble in water. For other solvents, it is recommended to perform small-scale solubility tests.
Q3: How should I store this compound?
A3: Proper storage is crucial to maintain the stability and activity of this compound.
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.
-
In Solvent:
Troubleshooting Guide: Solubility Issues
Issue: I am having trouble dissolving this compound in DMSO.
-
Use High-Quality, Anhydrous DMSO: The solubility of this compound can be significantly affected by hygroscopic (water-absorbing) DMSO.[4] Always use newly opened, high-purity, anhydrous DMSO for the preparation of your stock solution.
-
Sonication: If the compound does not readily dissolve, brief sonication can be used to aid dissolution.[4]
-
Gentle Warming: Gentle warming of the solution may also help. However, be cautious and avoid high temperatures to prevent degradation of the compound.
-
Check Concentration: Ensure you are not exceeding the known solubility limit of this compound in DMSO.
Issue: My this compound precipitated out of solution when I diluted my DMSO stock in an aqueous buffer or cell culture medium.
-
Final DMSO Concentration: When diluting a DMSO stock solution into an aqueous medium, ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid toxicity to cells and to minimize the risk of precipitation.[6]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions to gradually decrease the concentration of both the compound and the DMSO.
-
Vortexing During Dilution: Add the this compound stock solution to the aqueous buffer or medium while vortexing to ensure rapid and even mixing, which can help prevent localized high concentrations that may lead to precipitation.
Quantitative Data Summary
The following table summarizes the known solubility of this compound.
| Solvent | Concentration | Molarity | Notes |
| DMSO | 25 mg/mL | 84.66 mM | Ultrasonic treatment may be required. Use of newly opened DMSO is recommended as hygroscopic DMSO can impact solubility.[4] |
| Water | Insoluble | - |
Experimental Protocols: Best Practices
Preparation of this compound Stock Solution
-
Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom.
-
Based on the desired stock concentration and the solubility data above, calculate the required volume of anhydrous DMSO.
-
Add the DMSO to the vial containing the this compound powder.
-
Vortex the solution to mix. If necessary, use an ultrasonic bath for a short period to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in appropriate vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.[4]
Cell-Based Assays
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Prepare the desired working concentrations by diluting the stock solution in cell culture medium. Ensure the final DMSO concentration is not toxic to your specific cell line (generally below 0.5%).[6]
-
Add the this compound working solution to your cells and incubate for the desired time. For example, studies have shown that this compound reduces the level of H4K16Ac in HT29 cells after 72 hours of treatment with concentrations ranging from 25 to 200 μM.[4]
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Signaling Pathways and Workflows
This compound Mechanism of Action: Inhibition of KAT8 and Downstream Effects
References
- 1. KAT8 Regulates Androgen Signaling in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNAi screening identifies KAT8 as a key molecule important for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. medchemexpress.com [medchemexpress.com]
- 5. dbaitalia.it [dbaitalia.it]
- 6. hoelzel-biotech.com [hoelzel-biotech.com]
potential off-target effects of MC4033
Technical Support Center: MC4033
This technical support guide provides researchers, scientists, and drug development professionals with information on the , a selective inhibitor of lysine acetyltransferase 8 (KAT8).
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary target of this compound is lysine acetyltransferase 8 (KAT8), also known as MYST1.[1][2][3] this compound is a selective, low-micromolar inhibitor of KAT8 with a reported IC50 of 12.1 μM in biochemical assays.[2][3] KAT8 is the primary enzyme responsible for the acetylation of histone H4 at lysine 16 (H4K16Ac), a key epigenetic mark involved in transcriptional regulation and other cellular processes.[1][4]
Q2: What is the demonstrated on-target effect of this compound in a cellular context?
A2: In cancer cell lines, this compound has been shown to reduce the levels of H4K16 acetylation, which is consistent with the inhibition of its primary target, KAT8.[1][5] This on-target activity leads to downstream effects such as the induction of apoptosis and antiproliferative activity in various cancer cell lines, including non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML).[1][4]
Q3: Has the selectivity of this compound been profiled? What are the known off-targets?
A3: this compound has been profiled against a panel of other lysine acetyltransferases (KATs) and has demonstrated high selectivity for KAT8.[4] In the study by Fiorentino et al. (2023), the compound showed no significant inhibition of other KATs, such as KAT2A, KAT2B, and KAT3B, at concentrations up to 200 μM.[4] It also showed minimal inhibition of other members of the MYST family of acetyltransferases.[4] Based on currently available public data, this compound is considered highly selective, and specific off-targets that it inhibits at relevant concentrations have not been identified.
Q4: How was the cellular engagement of this compound with its target, KAT8, confirmed?
A4: Target engagement in a cellular setting was confirmed using a Cellular Thermal Shift Assay (CETSA).[4] This biophysical technique measures the thermal stabilization of a target protein upon ligand binding. The results demonstrated that this compound directly binds to and stabilizes KAT8 inside cells, confirming its engagement with the intended target.[4][6]
Troubleshooting Guide
Issue: I am observing an unexpected phenotype in my experiment that doesn't seem to be related to H4K16Ac reduction. Could this be an off-target effect?
Possible Cause & Solution:
While this compound is reported to be highly selective, observing an unexpected phenotype is a valid concern. Here is a logical workflow to troubleshoot the issue:
-
Confirm On-Target Effect: First, verify that this compound is engaging its target in your specific experimental system. Measure the level of H4K16 acetylation via Western blot or immunofluorescence after treatment. If H4K16Ac levels are reduced as expected, it confirms the on-target activity of the compound.
-
Review Selectivity Data: Refer to the selectivity table (Table 1). This compound shows minimal to no inhibition of other tested KATs at high concentrations.[4] However, your system might be particularly sensitive to slight inhibition of another pathway, or it may express a KAT that was not on the screening panel.
-
Use a Control Compound: If possible, use a structurally different KAT8 inhibitor as a control. If the alternative inhibitor reproduces the expected on-target effect (H4K16Ac reduction) but not the unexpected phenotype, it strengthens the hypothesis of an this compound-specific off-target effect.
-
Consider Pathway Analysis: KAT8 has other non-histone substrates and is involved in multiple cellular complexes (e.g., MSL and NSL complexes) that regulate processes beyond general transcription, such as cell cycle progression.[1] The observed phenotype might be a complex downstream consequence of on-target KAT8 inhibition rather than a direct off-target effect.
Quantitative Data
The selectivity of this compound was assessed against other lysine acetyltransferases. The data below is summarized from the findings reported by Fiorentino et al. (2023).
Table 1: Selectivity Profile of this compound Against a Panel of Lysine Acetyltransferases (KATs)
| Target Enzyme | Family | This compound IC50 (μM) | % Inhibition @ 200 μM | Notes |
| KAT8 (MYST1) | MYST | 12.1 | - | Primary Target |
| KAT2A (GCN5) | GNAT | NI | - | No significant inhibition observed. |
| KAT2B (PCAF) | GNAT | >200 | - | Highly selective over KAT2B. |
| KAT3B (p300) | p300/CBP | >200 | - | Highly selective over KAT3B. |
| KAT5 (Tip60) | MYST | - | Minimal | Exerted minimal inhibition.[4] |
| KAT6A (MOZ) | MYST | - | Minimal | Exerted minimal inhibition.[4] |
| KAT7 (HBO1) | MYST | - | Minimal | Exerted minimal inhibition.[4] |
NI: No Inhibition at the highest tested concentration (200 μM). Data is primarily based on compound 19 (this compound) and the closely related analog, compound 34, from the source publication.[4]
Key Experimental Protocols
1. In Vitro KAT Inhibition Assay
This protocol is a generalized procedure for determining the IC50 of a compound against a specific lysine acetyltransferase.
-
Principle: The assay measures the transfer of an acetyl group from Acetyl-CoA to a histone peptide substrate by a recombinant KAT enzyme. The activity can be detected using various methods, such as radioactivity, fluorescence, or luminescence.
-
Materials:
-
Recombinant human KAT enzyme (e.g., KAT8, KAT2B, KAT3B).
-
Histone peptide substrate (e.g., H4 peptide for KAT8).
-
Acetyl-CoA.
-
This compound (or other test inhibitors) serially diluted in DMSO.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10% glycerol, 1 mM DTT).
-
Detection reagents (e.g., radioactive [3H]Acetyl-CoA and scintillation fluid, or a coupled enzyme system for luminescence).
-
-
Procedure:
-
Add assay buffer, KAT enzyme, and the histone peptide substrate to the wells of a microplate.
-
Add diluted this compound or DMSO (vehicle control) to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding Acetyl-CoA.
-
Incubate for a set time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction (e.g., by adding acetic acid).
-
Quantify the acetylated peptide using the chosen detection method.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the method to confirm if a compound binds to its target protein in intact cells.
-
Principle: Ligand binding increases the thermal stability of the target protein. By heating cells treated with the compound to various temperatures, one can measure the amount of soluble (non-denatured) target protein remaining. A shift in the melting curve indicates target engagement.
-
Procedure:
-
Treatment: Treat cultured cells with this compound or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend them in a buffer.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, then cool to 4°C.
-
Lysis: Lyse the cells by repeated freeze-thaw cycles or another mechanical method.
-
Centrifugation: Separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet) by high-speed centrifugation.
-
Analysis: Analyze the amount of soluble KAT8 protein in the supernatant using Western blot or another protein quantification method.
-
Data Interpretation: Plot the amount of soluble KAT8 against the temperature for both vehicle- and this compound-treated samples. A shift of the curve to higher temperatures in the presence of this compound indicates thermal stabilization and confirms direct binding to KAT8.
-
Signaling Pathway Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KAT8 catalyzes the acetylation of SEPP1 at lysine 247/249 and modulates the activity of CD8+ T cells via LRP8 to promote anti-tumor immunity in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
Optimizing MC4033 Concentration for Maximum Effect: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing MC4033, a selective inhibitor of the lysine acetyltransferase KAT8. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help optimize its concentration for maximal experimental effect.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a first-in-class, selective, and reversible inhibitor of lysine acetyltransferase KAT8 (also known as MOF or MYST1).[1][2] Its primary mechanism of action is the inhibition of the catalytic activity of KAT8, which is responsible for the acetylation of histone H4 at lysine 16 (H4K16Ac).[1] By inhibiting KAT8, this compound reduces the levels of H4K16Ac in cells, leading to downstream effects on gene expression and cellular processes.[1][3]
Q2: What are the typical cellular effects of this compound treatment?
A2: Treatment of cancer cell lines with this compound has been shown to induce a variety of cellular effects, including:
-
Dose-dependent antiproliferative activity in various cancer cell lines.[1][3]
-
A slight increase in apoptosis , as indicated by an increase in cells with a hypodiploid DNA peak.[3]
-
Activation of autophagy , evidenced by an altered ratio of LC3-II/-I and regulation of the p62 autophagy marker.[3]
-
Reduction in the mRNA levels of oncogenes such as UCP2.[3]
Q3: In which cell lines has this compound shown activity?
A3: this compound has demonstrated dose-dependent antiproliferative effects in a range of cancer cell lines, including colorectal cancer (HCT116, HT29), non-small cell lung cancer (H1299, A549), and acute myeloid leukemia (U937) cell lines.[1][3]
Troubleshooting Guide
Issue 1: How do I determine the optimal concentration of this compound for my experiment?
The optimal concentration of this compound is cell-line dependent and should be determined empirically for your specific experimental setup. A dose-response experiment is crucial.
Recommended Initial Dose-Response Study:
-
Concentration Range: Based on published data, a starting range of 10 µM to 100 µM is recommended.[3] Consider testing concentrations such as 10, 25, 50, and 100 µM.
-
Incubation Time: A 72-hour incubation period has been shown to be effective.[3]
-
Readout: The specific readout will depend on your experimental goals. Common assays include:
-
Cell Viability/Proliferation Assays: To determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Western Blotting: To assess the reduction in the target marker, H4K16Ac. A concentration that yields a significant reduction in H4K16Ac without causing excessive cell death may be optimal.
-
Apoptosis/Autophagy Assays: To measure the induction of these cellular processes.
-
Issue 2: I am not observing the expected decrease in H4K16Ac levels after this compound treatment.
-
Verify Compound Integrity: Ensure the this compound stock solution is properly prepared and stored. Stock solutions are typically stored at -80°C for up to 6 months or -20°C for 1 month.[3]
-
Check Cell Line Sensitivity: Different cell lines may exhibit varying sensitivity to this compound. Confirm that your cell line is known to be responsive.
-
Optimize Incubation Time: While 72 hours is a common time point, a time-course experiment (e.g., 24, 48, 72 hours) may be necessary to determine the optimal treatment duration for observing a significant decrease in H4K16Ac.
-
Western Blot Protocol: Ensure your Western blot protocol is optimized for histone extraction and detection of H4K16Ac.
Issue 3: I am observing high levels of cytotoxicity at lower concentrations.
-
Reduce Incubation Time: Shorter incubation periods may allow for the observation of on-target effects before widespread cytotoxicity occurs.
-
Lower Concentration Range: Test a lower range of concentrations (e.g., 1 µM to 25 µM) to identify a window where target engagement is achieved with minimal impact on cell viability.
-
Assess Off-Target Effects: While this compound is selective for KAT8, high concentrations may lead to off-target effects. Consider performing assays to rule out other potential mechanisms of cell death.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colorectal Carcinoma | 39.4[3] |
| H1299 | Non-Small Cell Lung Cancer | 52.1[3] |
| A549 | Non-Small Cell Lung Cancer | 41[3] |
| U937 | Histiocytic Lymphoma | 30.1[3] |
Table 2: Antiproliferative Effects of this compound in U937 Cells
| Concentration (µM) | Inhibition of Cell Proliferation (%) |
| 50 | 70[3] |
| 100 | >80[3] |
Experimental Protocols
1. Cell Proliferation Assay (General Protocol)
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common starting range is 10 µM to 100 µM.[3]
-
Treatment: Add the diluted this compound to the appropriate wells. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[3]
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTS, MTT, or a resazurin-based assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition for each concentration relative to the vehicle control and determine the IC50 value.
2. Western Blot for H4K16Ac Detection
-
Cell Lysis: After treating cells with the desired concentrations of this compound for the appropriate duration, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for H4K16Ac overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Also, probe for a loading control, such as total Histone H4 or GAPDH, to ensure equal protein loading.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative decrease in H4K16Ac levels.
Visualizations
Caption: Mechanism of action of this compound and its downstream cellular effects.
Caption: Experimental workflow for determining the optimal this compound concentration.
Caption: A logical approach to troubleshooting common issues with this compound experiments.
References
preparing fresh stock solutions of MC4033 for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and use of fresh stock solutions of MC4033 for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO at a concentration of 25 mg/mL (84.66 mM).[1] It is advisable to use a freshly opened bottle of DMSO as it is hygroscopic and absorbed water can affect solubility.[1]
Q2: How do I calculate the amount of this compound powder needed to prepare a stock solution of a specific concentration?
A2: To calculate the mass of this compound required, you can use the following formula:
Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
The molecular weight of this compound is 295.29 g/mol .[2]
For example, to prepare 1 mL of a 10 mM stock solution: Mass (g) = 0.010 mol/L x 0.001 L x 295.29 g/mol = 0.00295 g = 2.95 mg.
Q3: What is the best way to store the this compound stock solution?
A3: The prepared stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the stock solution at -80°C, where it is stable for up to 6 months. For short-term storage, it can be kept at -20°C for up to 1 month.[1]
Q4: How should I prepare working solutions of this compound from the stock solution for my cell culture experiments?
A4: To prepare a working solution, you will need to perform a serial dilution of the stock solution in your cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically less than 0.1%) to avoid solvent-induced cytotoxicity.
Q5: I am observing precipitation in my this compound stock solution after thawing. What should I do?
A5: If you observe precipitation, gently warm the solution to 37°C and vortex or sonicate until the precipitate is fully dissolved.[1] To prevent this, ensure the stock solution is thoroughly mixed before aliquoting and freezing.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder is not dissolving completely. | 1. Insufficient solvent volume. 2. Inadequate mixing. 3. Water contamination in DMSO. | 1. Double-check your calculations to ensure the correct solvent volume was added. 2. Use a vortex mixer or sonicator to aid dissolution. Gentle warming to 37°C may also help.[1] 3. Use a new, unopened bottle of anhydrous, high-purity DMSO.[1] |
| Inconsistent experimental results. | 1. Inaccurate concentration of the stock solution. 2. Degradation of this compound due to improper storage or multiple freeze-thaw cycles. 3. Inaccurate pipetting during the preparation of working solutions. | 1. Ensure your balance is properly calibrated before weighing the this compound powder. Use a volumetric flask for accurate volume measurement. 2. Aliquot the stock solution into single-use volumes and store at the recommended temperature. Avoid repeated freezing and thawing.[1] 3. Use calibrated pipettes and ensure proper pipetting technique. |
| High background or off-target effects in cell-based assays. | 1. High concentration of DMSO in the final working solution. | 1. Calculate the final DMSO concentration in your working solution and ensure it is below the tolerance level for your specific cell line (typically <0.1%). Perform a vehicle control experiment with the same concentration of DMSO to assess its effect. |
| Precipitation of this compound in the cell culture medium. | 1. The concentration of this compound in the working solution exceeds its solubility in the aqueous medium. | 1. Lower the final concentration of this compound in your experiment. Ensure the stock solution is added to the medium with vigorous mixing to facilitate dispersion. |
Quantitative Data Summary
Table 1: this compound Properties
| Property | Value |
| Molecular Formula | C₁₆H₁₃N₃O₃ |
| Molecular Weight | 295.29 g/mol [2] |
| Purity | >98% |
| CAS Number | 28532-21-0 |
Table 2: Solubility Data
| Solvent | Maximum Solubility |
| DMSO | 25 mg/mL (84.66 mM)[1] |
Table 3: Stock Solution Preparation Reference
| Desired Stock Concentration | Mass of this compound for 1 mL of DMSO | Mass of this compound for 5 mL of DMSO |
| 10 mM | 2.95 mg | 14.76 mg |
| 20 mM | 5.91 mg | 29.53 mg |
| 50 mM | 14.76 mg | 73.82 mg |
Table 4: Recommended Storage Conditions
| Storage Temperature | Shelf Life |
| -20°C | 1 month[1] |
| -80°C | 6 months[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Calculation: Weigh 2.95 mg of this compound powder using a calibrated analytical balance.
-
Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous, high-purity DMSO.
-
Mixing: Vortex the solution for 1-2 minutes until the powder is completely dissolved. If necessary, use a sonicator for a short period.
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -80°C.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the cell culture medium from your 10 mM stock solution. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 3: Western Blot for H4K16 Acetylation
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound for the appropriate time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against acetyl-Histone H4 (Lys16) overnight at 4°C. Also, probe for a loading control like total Histone H4 or GAPDH.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Workflow for preparing a fresh stock solution of this compound.
Caption: Simplified signaling pathway of this compound as a KAT8 inhibitor.
References
MC4033 Technical Support Center: Interpreting Unexpected Phenotypes
This technical support center provides troubleshooting guidance for researchers and drug development professionals encountering unexpected phenotypes during experiments with MC4033, a selective inhibitor of lysine acetyltransferase KAT8.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of the lysine acetyltransferase KAT8.[1][2][3] Its primary function is to prevent the acetylation of histone H4 at lysine 16 (H4K16Ac).[1] This inhibition leads to a decrease in H4K16Ac levels, which plays a crucial role in the regulation of gene expression and other cellular processes.[3]
Q2: What are the expected cellular effects of this compound treatment?
Based on current research, the expected phenotypes following this compound treatment in susceptible cancer cell lines include:
Q3: We are observing no significant antiproliferative effect of this compound on our cancer cell line. What could be the reason?
Several factors could contribute to a lack of an observable effect. It is crucial to systematically investigate the following possibilities:
-
Compound Integrity: Ensure the compound has been stored correctly (-80°C for long-term, -20°C for short-term) and has not degraded.[1] Prepare fresh dilutions for each experiment.
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to this compound. The IC50 values can vary significantly between cell lines. Your cell line might be resistant or require higher concentrations of the compound.
-
Experimental Protocol: Review your assay parameters, including cell seeding density, treatment duration, and the endpoint measurement. Ensure that the treatment duration is sufficient to observe an effect (e.g., 72 hours has been used in some studies).[1]
-
Cell Health: The health and passage number of your cells can influence their response to treatment.[4][5][6] Ensure your cells are healthy and free from contamination.
Q4: Our cells are showing much higher toxicity than expected, even at low concentrations of this compound. What should we investigate?
Unexpectedly high toxicity could be due to:
-
Off-Target Effects: While this compound is selective for KAT8, high concentrations may lead to off-target effects, a common phenomenon with kinase inhibitors.[7][8][9] It's important to perform dose-response experiments to determine the optimal concentration range for your specific cell line.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.5%).
-
Cell Line Sensitivity: The cell line you are using may be particularly sensitive to the inhibition of the KAT8 pathway or to off-target effects of the compound.
-
Assay Conditions: Factors like high confluence or nutrient depletion in the culture can exacerbate cytotoxicity.
Q5: We are observing morphological changes or other phenotypes that don't seem directly related to apoptosis or proliferation arrest. How can we interpret this?
Unexpected phenotypes can arise from the complex cellular roles of KAT8 and potential off-target effects. Consider the following:
-
KAT8's Role in a Broader Context: KAT8 is involved in various cellular processes beyond cell cycle control, including DNA repair and chromosome stability.[3] The observed phenotypes could be a manifestation of these other functions.
-
Off-Target Kinase Inhibition: At higher concentrations, this compound could be inhibiting other kinases or cellular proteins, leading to unforeseen signaling pathway alterations.[7][9]
-
Activation of Cellular Stress Responses: The cell might be activating stress response pathways as a reaction to the compound, leading to changes in morphology or gene expression. The observed activation of autophagy is one such stress response.[1][3]
Troubleshooting Guides
Scenario 1: Lack of Expected Antiproliferative Effect
If you are not observing the expected decrease in cell proliferation, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for lack of antiproliferative effect.
Scenario 2: Unexpected Cytotoxicity
If you observe higher than expected cell death, use this guide:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Quantitative Data Summary
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colorectal Carcinoma | 39.4 |
| H1299 | Non-Small Cell Lung Cancer | 52.1 |
| A549 | Lung Carcinoma | 41 |
| U937 | Histiocytic Lymphoma | 30.1 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Western Blot for H4K16Ac Levels
This protocol is a general guideline for assessing the target engagement of this compound.
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 25, 50, 100, 200 µM) and a vehicle control (DMSO) for 72 hours.[1]
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against H4K16Ac overnight at 4°C. Use an antibody against total Histone H4 or a housekeeping protein like GAPDH as a loading control.
-
Detection: Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H4K16Ac signal to the loading control.
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action
Caption: Simplified signaling pathway of this compound's mechanism of action.
General Workflow for Investigating Unexpected Phenotypes
Caption: General experimental workflow for unexpected phenotype investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. youtube.com [youtube.com]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Mitigating MC4033 Toxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential toxicity issues when using the KAT8 inhibitor, MC4033, in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a first-in-class selective inhibitor of lysine acetyltransferase 8 (KAT8).[1] Its primary mechanism of action is the inhibition of KAT8, an enzyme that catalyzes the acetylation of histone H4 at lysine 16 (H4K16ac).[1] This epigenetic modification plays a crucial role in chromatin structure and gene expression.[1] By inhibiting KAT8, this compound can induce cell cycle arrest, apoptosis, and autophagy in cancer cells.[2]
Q2: Is this compound expected to be toxic to primary cells?
Preclinical studies have shown that this compound exhibits antiproliferative activity in various cancer cell lines without significantly impacting the viability of non-transformed (normal) cells. This suggests a therapeutic window where cancer cells are more sensitive to KAT8 inhibition than healthy primary cells. However, at higher concentrations, off-target effects or exaggerated on-target effects could potentially lead to toxicity in primary cell cultures.
Q3: What are the potential off-target effects of this compound?
While this compound is designed to be a selective KAT8 inhibitor, like many small molecules, it may have off-target effects, especially at higher concentrations.[3][4] Potential off-target effects could involve the inhibition of other kinases or interaction with other cellular proteins, which might contribute to unexpected cytotoxicity.[3][5] It is crucial to perform dose-response experiments to identify a concentration that is effective on the target without causing significant toxicity to the primary cells.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound in primary cell cultures.
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed in primary cell cultures treated with this compound. | 1. This compound concentration is too high: Primary cells can be more sensitive than immortalized cell lines.[6] 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 3. Suboptimal cell culture conditions: Primary cells are sensitive to their environment.[7] | 1. Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal concentration. Start with a wide range of concentrations below the reported IC50 values for cancer cell lines and assess viability. (See Experimental Protocol 1). 2. Control for Solvent Effects: Ensure the final solvent concentration is as low as possible (typically <0.1%) and include a vehicle-only control in all experiments. 3. Ensure Optimal Culture Conditions: Use the recommended medium and supplements for your specific primary cell type. Ensure proper pH, CO2, and humidity levels.[8] |
| Inconsistent or non-reproducible results between experiments. | 1. Variability in primary cell lots: Primary cells from different donors or even different passages from the same donor can have varied responses. 2. Inconsistent this compound preparation: Errors in serial dilutions can lead to variability in the final concentration. 3. Cell health and confluency: Treating cells that are stressed or at a very high/low confluency can affect the outcome. | 1. Standardize Cell Lots and Passage Numbers: Whenever possible, use cells from the same donor and within a narrow passage range for a set of experiments. 2. Prepare Fresh Dilutions: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. 3. Standardize Seeding Density and Treatment Time: Seed cells at a consistent density and treat them when they are in a healthy, logarithmic growth phase. |
| No observable effect of this compound on the intended target in primary cells. | 1. This compound concentration is too low: The effective concentration for primary cells may differ from that of cancer cell lines. 2. Limited exposure time: The duration of treatment may not be sufficient to induce a measurable biological response. 3. Inactive compound: Improper storage or handling may have degraded the this compound. | 1. Increase this compound Concentration: Based on initial dose-response data, test a higher range of concentrations. 2. Optimize Incubation Time: Perform a time-course experiment to determine the optimal treatment duration. 3. Verify Compound Activity: Test the compound on a sensitive cancer cell line as a positive control to confirm its activity. Store the compound as recommended by the manufacturer.[2] |
| General decline in primary cell health (not specific to this compound treatment). | 1. Contamination: Bacterial, fungal, or mycoplasma contamination can compromise cell health.[9][10][11] 2. Improper handling: Suboptimal thawing, passaging, or plating techniques can stress primary cells.[12][13] 3. Media or reagent issues: Expired or improperly stored media and reagents can be detrimental. | 1. Regularly Screen for Contamination: Visually inspect cultures daily and perform routine mycoplasma testing.[10] 2. Follow Best Practices for Primary Cell Culture: Adhere to recommended protocols for thawing, culturing, and passaging your specific primary cell type.[7][12] 3. Use High-Quality Reagents: Use fresh, high-quality media and reagents and store them according to the manufacturer's instructions. |
Quantitative Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various human cancer cell lines. This data can serve as a reference for designing initial dose-response experiments in primary cells, with the expectation that higher concentrations may be needed to observe toxicity in non-transformed cells.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 39.4 |
| H1299 | Non-Small Cell Lung Cancer | 52.1 |
| A549 | Non-Small Cell Lung Cancer | 41 |
| U937 | Histiocytic Lymphoma | 30.1 |
Data sourced from MedchemExpress.[2]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
Objective: To determine the concentration range of this compound that effectively modulates the target without causing significant cytotoxicity in the primary cell culture model.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count healthy, sub-confluent primary cells.
-
Seed the cells in a 96-well plate at the recommended density for your cell type.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
After incubation, perform a cell viability assay according to the manufacturer's protocol.
-
For example, for an MTT assay, you would add MTT reagent to each well, incubate, and then solubilize the formazan crystals before reading the absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the cytotoxic concentration 50 (CC50).
-
Protocol 2: Assessing On-Target Effect of this compound by Western Blot for H4K16ac
Objective: To confirm that this compound is inhibiting its target, KAT8, in the primary cells at non-toxic concentrations.
Materials:
-
Primary cells treated with a range of non-toxic this compound concentrations (determined from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H4K16ac and a loading control (e.g., anti-Histone H4 or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treating the cells with this compound for the desired time, wash the cells with cold PBS and lyse them with lysis buffer.
-
Collect the lysates and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Run the samples on an SDS-PAGE gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H4K16ac antibody and the loading control antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the H4K16ac signal to the loading control. A decrease in the H4K16ac signal with increasing this compound concentration indicates on-target activity.
-
Visualizations
Caption: Experimental workflow for determining the optimal non-toxic concentration of this compound.
Caption: Troubleshooting decision tree for high cell death in this compound-treated primary cells.
Caption: Simplified signaling pathway of this compound action through KAT8 inhibition.
References
- 1. What are KAT8 modulators and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. kosheeka.com [kosheeka.com]
- 8. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]
- 9. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. 細胞培養のコンタミネーションに関するトラブルシューティング [sigmaaldrich.com]
- 11. corning.com [corning.com]
- 12. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. adl.usm.my [adl.usm.my]
Technical Support Center: Control Experiments for Validating MC4033 Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the KAT8 inhibitor, MC4033. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental validation of this compound activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, small-molecule inhibitor of the lysine acetyltransferase KAT8 (also known as MOF or MYST1).[1][2] KAT8 is an enzyme that primarily catalyzes the acetylation of histone H4 at lysine 16 (H4K16ac), a key epigenetic modification associated with transcriptional activation.[1][2][3] By inhibiting KAT8, this compound leads to a reduction in H4K16ac levels, which in turn can induce cell cycle arrest, apoptosis, and autophagy in cancer cells.[4]
Q2: What are the recommended control experiments when validating the activity of this compound?
A2: To ensure the observed effects are specifically due to the inhibition of KAT8 by this compound, a series of control experiments are essential. These include:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This controls for any effects of the solvent on the cells.
-
Negative Control Compound: Use a structurally similar but inactive analog of this compound. Compound 39, from the same chemical series as this compound, has been shown to lack inhibitory activity against KAT8 and does not exhibit antiproliferative effects.[1] This is a crucial control to demonstrate that the observed phenotype is not due to off-target effects of the chemical scaffold.
-
-
Use a cell line with known high KAT8 expression and activity.
-
Compare the effects of this compound with those of KAT8 knockdown using siRNA or shRNA. This genetic approach provides an orthogonal method to validate that the observed phenotype is a result of reduced KAT8 function.
-
For apoptosis and autophagy assays, use well-established inducers such as staurosporine (for apoptosis) or rapamycin (for autophagy) to ensure the assays are performing as expected.
-
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For cell-based assays, it is recommended to prepare a stock solution in a solvent like dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should be kept low (ideally ≤ 0.1%) to avoid solvent-induced toxicity.[5] Stock solutions of this compound in DMSO can be stored at -20°C for one month or at -80°C for up to six months.[4] Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Western Blot for H4K16ac
Issue: No decrease in H4K16ac levels is observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too low. | Perform a dose-response experiment with a range of this compound concentrations (e.g., 10 µM to 100 µM) to determine the optimal concentration for inhibiting H4K16ac in your cell line. |
| Incubation time is too short. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| Poor antibody quality. | Use a validated antibody specific for H4K16ac. Check the antibody datasheet for recommended applications and dilutions. Include a positive control (e.g., lysate from a cell line with high H4K16ac levels) and a negative control (e.g., lysate from KAT8 knockdown cells). |
| Inefficient histone extraction. | Use an acid extraction protocol specifically designed for histones to ensure their enrichment and proper separation on the gel. |
Cell Viability Assays (e.g., MTT, MTS, CellTiter-Glo)
Issue: Inconsistent or unexpected cell viability results.
| Possible Cause | Troubleshooting Step |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically < 0.5%). Include a vehicle-only control.[5] |
| Compound precipitation. | Visually inspect the culture medium for any signs of compound precipitation, especially at higher concentrations. If precipitation occurs, consider using a lower concentration or a different solubilization method. |
| Assay interference. | Some compounds can interfere with the chemistry of viability assays (e.g., by quenching fluorescence or inhibiting luciferase).[6][7] To check for this, run the assay in a cell-free system with the compound at the same concentrations used in your experiment. |
| Suboptimal cell seeding density. | Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[8] |
Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity)
Issue: No significant increase in apoptosis is detected.
| Possible Cause | Troubleshooting Step |
| Cell line resistance to apoptosis. | Some cell lines may have intrinsic resistance to apoptosis. Confirm that your cell line is capable of undergoing apoptosis by using a known apoptosis inducer like staurosporine as a positive control.[9] |
| Incorrect timing of the assay. | Apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal time point for detecting apoptosis after this compound treatment. Early apoptotic events (Annexin V staining) occur before later events (DNA fragmentation).[10] |
| Assay sensitivity. | Use multiple assays to confirm apoptosis, such as measuring caspase-3/7 activity and PARP cleavage by Western blot, in addition to Annexin V staining.[9] |
Autophagy Assays (e.g., LC3-II/I Ratio by Western Blot)
Issue: No change or ambiguous results in autophagy markers.
| Possible Cause | Troubleshooting Step |
| Autophagic flux is not being measured. | An increase in the LC3-II/I ratio can indicate either an induction of autophagy or a blockage in the degradation of autophagosomes. To distinguish between these possibilities, perform an autophagic flux assay by treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). A further increase in LC3-II levels in the presence of the inhibitor confirms an increase in autophagic flux. |
| Transient nature of autophagy. | Autophagy can be a transient response. Conduct a time-course experiment to capture the peak of the autophagic response. |
| Antibody quality. | Use a high-quality antibody that specifically recognizes both LC3-I and LC3-II. |
Data Presentation
Table 1: Antiproliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colorectal Carcinoma | 39.4 |
| H1299 | Non-Small Cell Lung Cancer | 52.1 |
| A549 | Non-Small Cell Lung Cancer | 41 |
| U937 | Histiocytic Lymphoma | 30.1 |
| Data summarized from MedchemExpress.[4] |
Table 2: Effect of this compound on H4K16 Acetylation
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | Reduction in H4K16Ac Signal |
| HT29 | This compound | 25 | 72 | Dose-dependent decrease |
| HT29 | This compound | 50 | 72 | Dose-dependent decrease |
| HT29 | This compound | 100 | 72 | Dose-dependent decrease |
| HT29 | This compound | 200 | 72 | Dose-dependent decrease |
| Data summarized from MedchemExpress.[4] |
Experimental Protocols
Protocol 1: Western Blot for H4K16ac
-
Cell Treatment: Plate cells at an appropriate density and treat with this compound, a vehicle control, and a negative control compound for the desired time and concentration.
-
Histone Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a hypotonic buffer and pellet the nuclei.
-
Resuspend the nuclear pellet in 0.2 N HCl and incubate on a rotator at 4°C overnight to extract histones.
-
Centrifuge to pellet the debris and collect the supernatant containing the histones.
-
Neutralize the acid and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 15-20 µg of histone extract per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a 15-18% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H4K16ac overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the H4K16ac signal to a loading control such as total Histone H4 or Coomassie blue staining of the gel.
-
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound, a vehicle control, and a negative control compound.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Mandatory Visualization
Caption: this compound inhibits KAT8, leading to downstream effects on gene expression, apoptosis, and autophagy.
Caption: A general experimental workflow for validating the activity of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What are KAT8 modulators and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. gap-27.com [gap-27.com]
- 9. benchchem.com [benchchem.com]
- 10. yeasenbio.com [yeasenbio.com]
Technical Support Center: Ensuring MC4033 Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing the KAT8 inhibitor, MC4033, in long-term experimental setups. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and efficacy of this compound throughout your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of lysine acetyltransferase 8 (KAT8), also known as hMOF or MYST1. KAT8's primary function is the acetylation of histone H4 at lysine 16 (H4K16ac), a key epigenetic modification in chromatin remodeling and gene transcription. By inhibiting KAT8, this compound reduces the levels of H4K16ac, leading to cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical for maintaining the stability of this compound. For long-term storage, it is recommended to store the compound as a solid at -20°C for up to two years, or at -80°C for longer periods. Stock solutions prepared in DMSO should be stored in small aliquots at -80°C for up to six months or at -20°C for up to one month to minimize freeze-thaw cycles.[1]
Q3: What is the expected in vitro potency of this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound is cell-line dependent. For example, established IC50 values are approximately 39.4 µM in HCT116, 52.1 µM in H1299, 41 µM in A549, and 30.1 µM in U937 cells after 72 hours of treatment.[3]
Q4: How often should I replenish the media containing this compound in my long-term experiment?
A4: The frequency of media replenishment depends on the stability of this compound in your specific cell culture conditions (e.g., media type, cell density, serum concentration). It is highly recommended to determine the half-life of this compound in your experimental setup. A general starting point for long-term cultures is to change the media with freshly prepared this compound every 48 to 72 hours. However, for precise concentration maintenance, an initial stability assessment is crucial.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced or loss of this compound efficacy over time | 1. Compound Degradation: this compound may be unstable in the aqueous environment of the cell culture medium at 37°C. 2. Cellular Metabolism: Cells may metabolize this compound into an inactive form. 3. Cellular Efflux: Cancer cells can develop resistance by upregulating efflux pumps that remove the compound. | 1. Determine Compound Stability: Perform a time-course experiment to measure the concentration of this compound in your cell culture medium over time using HPLC or LC-MS/MS (see Experimental Protocol 1). 2. Increase Replenishment Frequency: Based on the stability data, increase the frequency of media changes with fresh this compound. 3. Use Efflux Pump Inhibitors: If cellular efflux is suspected, consider co-treatment with known efflux pump inhibitors, ensuring appropriate controls are in place. |
| High variability in experimental results | 1. Inconsistent this compound Concentration: This can be due to incomplete dissolution of the stock solution, pipetting errors, or adsorption to plasticware. 2. Inconsistent Cell Seeding: Uneven cell numbers across wells or plates will lead to variable responses. | 1. Ensure Complete Dissolution: Vortex and, if necessary, briefly sonicate the this compound stock solution to ensure it is fully dissolved. 2. Use Low-Binding Plasticware: To minimize adsorption, use low-protein-binding plates and pipette tips. 3. Standardize Cell Seeding: Ensure a homogenous cell suspension and use calibrated pipettes for accurate and consistent cell seeding. |
| Unexpected Cytotoxicity at low concentrations | 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high for your specific cell line. 2. Compound Precipitation: this compound may precipitate out of solution at the working concentration, leading to localized high concentrations that are toxic to cells. | 1. Optimize Solvent Concentration: Ensure the final DMSO concentration in the culture medium is at a non-toxic level, typically below 0.5%. Always include a vehicle control (media with solvent only) in your experiments. 2. Check for Precipitation: Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, consider lowering the working concentration or using a different solvent system if compatible with your experimental design. |
Experimental Protocols
Protocol 1: Determining the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the half-life of this compound in your specific cell culture conditions, which is essential for designing long-term experiments.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS/MS system
Methodology:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Spike the pre-warmed complete cell culture medium with the this compound stock solution to achieve the final desired working concentration. Ensure the final DMSO concentration is below 0.5%.
-
Aliquot the this compound-containing medium into multiple sterile, low-protein-binding microcentrifuge tubes, one for each time point.
-
Immediately collect the first sample for the T=0 time point.
-
Incubate the remaining tubes at 37°C in a 5% CO2 incubator.
-
Collect samples at designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Immediately process the samples for analysis by HPLC or LC-MS/MS to determine the concentration of the parent this compound compound. For samples containing serum, protein precipitation with a cold quenching solvent like acetonitrile is recommended.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration and plot the data to determine the half-life.
Protocol 2: Long-Term Treatment of Adherent Cancer Cells with this compound
This protocol provides a general framework for the long-term treatment of adherent cancer cells with this compound, incorporating best practices for maintaining compound stability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Trypsin-EDTA
-
Sterile cell culture plates or flasks
Methodology:
-
Seed the cells at a low density to prevent confluence during the experiment. The optimal seeding density should be determined empirically for your cell line.
-
Allow the cells to adhere and enter logarithmic growth phase (typically 24 hours).
-
Prepare fresh treatment medium by diluting the this compound stock solution into pre-warmed complete cell culture medium to the desired final concentration.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium. Include a vehicle control group treated with the same concentration of DMSO.
-
Replenish the treatment medium every 48-72 hours, or more frequently based on the determined stability of this compound in your system (from Protocol 1).
-
At the end of the treatment period, harvest the cells for downstream analysis (e.g., Western blot for H4K16ac, cell viability assay, cell cycle analysis).
Visualizing Key Pathways and Workflows
References
common pitfalls to avoid when using MC4033
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using MC4033, a selective inhibitor of the lysine acetyltransferase KAT8.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of the lysine acetyltransferase KAT8 (also known as MOF), which is primarily responsible for the acetylation of lysine 16 on histone H4 (H4K16).[1] By inhibiting KAT8, this compound leads to a reduction in H4K16 acetylation levels.[2] Dysregulation of KAT8 has been linked to the development and metastasis of several cancers.[1]
Q2: What are the expected cellular effects of this compound treatment?
Treatment of cancer cell lines with this compound has been shown to have several cellular effects, including:
-
Antiproliferative activity: this compound exhibits mid-micromolar antiproliferative effects in various cancer cell lines.[1]
-
Induction of apoptosis: Propidium iodide (PI) staining has shown a slight increase in the percentage of cells with a DNA hypodiploid peak, which is indicative of apoptosis.[2]
-
Activation of autophagy: An altered ratio of LC3-II/-I and the regulation of the p62 autophagy marker indicate the activation of autophagy in HCT116 cells.[2]
Q3: Is this compound selective for KAT8?
Yes, this compound has been developed as a selective inhibitor for KAT8 over a panel of other lysine acetyltransferases (KATs) and lysine deacetylases (KDACs).[1]
Q4: How should this compound be stored?
For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is advised.[2]
Troubleshooting Guide
Problem 1: I am not observing the expected level of cytotoxicity or antiproliferative effects in my cell line.
-
Solution 1: Verify the concentration and treatment duration. The half-maximal inhibitory concentration (IC50) of this compound can vary significantly between cell lines. Ensure you are using a concentration and duration that has been previously shown to be effective. For instance, in U937 cells, a concentration of 50 µM resulted in a 70% inhibition of cell proliferation, while 100 µM resulted in over 80% inhibition.[2] A 72-hour treatment period has been used to assess the reduction of H4K16Ac levels.[2]
-
Solution 2: Check the stability of the compound. Improper storage of this compound can lead to its degradation. Ensure that it has been stored at the recommended temperatures (-80°C for long-term, -20°C for short-term).[2]
-
Solution 3: Consider the specific biology of your cell line. The sensitivity to KAT8 inhibition can be cell-type specific. It is possible that your cell line is less dependent on KAT8 activity for proliferation.
Problem 2: I am not seeing a decrease in H4K16 acetylation levels after treatment.
-
Solution 1: Optimize the treatment conditions. A reduction in H4K16Ac levels in HT29 cells was observed with this compound concentrations ranging from 25 µM to 200 µM for 72 hours.[2] You may need to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Solution 2: Confirm the specificity of your antibody. Ensure that the antibody you are using for Western blotting or immunofluorescence is specific for acetylated H4K16.
-
Solution 3: Check for compound degradation. As mentioned previously, improper storage can affect the activity of this compound.[2]
Problem 3: My cells are showing signs of autophagy, is this expected?
-
Solution: Yes, this is an expected outcome. The inhibition of KAT8 by this compound has been shown to induce autophagy in HCT116 cells.[2] Interestingly, the apoptotic effect of this compound was increased when autophagy was inhibited by chloroquine, suggesting that autophagy may act as a protective mechanism in response to KAT8 inhibition.[3]
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colorectal Carcinoma | 39.4[2] |
| H1299 | Non-Small Cell Lung Cancer | 52.1[2] |
| A549 | Lung Carcinoma | 41[2] |
| U937 | Histiocytic Lymphoma | 30.1[2] |
Experimental Protocols
Western Blot for Detection of H4K16 Acetylation
-
Cell Lysis:
-
Treat cells with the desired concentrations of this compound for the specified duration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins on a 15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for acetyl-H4K16 overnight at 4°C. A primary antibody for total H4 or a loading control like beta-actin should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
-
Quantification:
-
Quantify the band intensities using image analysis software and normalize the acetyl-H4K16 signal to the total H4 or loading control signal.
-
Visualizations
Caption: Proposed signaling pathway of this compound as a KAT8 inhibitor.
Caption: A logical workflow for troubleshooting common issues with this compound.
References
Validation & Comparative
A Comparative Analysis of KAT8 Inhibitors: MC4033 vs. Anacardic Acid
For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for elucidating the biological functions of lysine acetyltransferase 8 (KAT8) and for developing novel therapeutic strategies. This guide provides an objective comparison of MC4033, a recently developed selective KAT8 inhibitor, with the well-known but less specific KAT8 inhibitor, anacardic acid.
KAT8, also known as MOF or MYST1, is a crucial enzyme that primarily catalyzes the acetylation of lysine 16 on histone H4 (H4K16ac), a key epigenetic mark for transcriptional activation.[1][2][3] Dysregulation of KAT8 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[1][4] This guide presents a detailed comparison of this compound and anacardic acid, focusing on their inhibitory activity, selectivity, cellular effects, and the signaling pathways they modulate.
Quantitative Comparison of Inhibitory Activity
The efficacy and specificity of an inhibitor are critical parameters for its utility as a research tool or a therapeutic candidate. The following table summarizes the key quantitative data for this compound and anacardic acid.
| Inhibitor | Target | IC50 (μM) | Ki (μM) | Selectivity Notes |
| This compound (Compound 19) | KAT8 | 12.1 [5][6] | 4.94 (KD)[1] | Selective over KAT3B and KAT2B (No inhibition at 200 μM)[5] |
| Anacardic Acid | KAT8 | 43[1][5] | 64[1][5] | Also inhibits KAT3B (p300), KAT2B, and KAT5 (Tip60)[1][5] |
| p300/CBP | ~5[7][8] | - | Broad activity against other HATs | |
| PCAF | ~8.5[7][8][9] | - | Broad activity against other HATs |
Experimental Data and Performance
This compound: A Selective KAT8 Inhibitor
This compound (also referred to as compound 19 in some literature) emerged from a series of N-phenyl-5-pyrazolone derivatives designed for enhanced selectivity towards KAT8.[1][5]
Key Experimental Findings:
-
Selective Inhibition: In biochemical assays, this compound demonstrated low-micromolar inhibitory activity against KAT8, with an IC50 of 12.1 μM.[5][6] Crucially, it showed no significant inhibition of other lysine acetyltransferases like KAT3B (p300) and KAT2B at concentrations up to 200 μM, highlighting its superior selectivity compared to anacardic acid.[5]
-
Cellular Target Engagement: Western blot and immunofluorescence experiments have confirmed that this compound effectively reduces the levels of H4K16 acetylation in cells, a direct downstream marker of KAT8 activity.[1][10]
-
Antiproliferative Effects: this compound has shown dose-dependent antiproliferative activity in various cancer cell lines, including non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML), with IC50 values in the mid-micromolar range.[1][10] For instance, the IC50 values were 41 μM in A549 lung cancer cells and 30.1 μM in U937 leukemia cells.[10]
-
Induction of Apoptosis: Studies have indicated that this compound can induce apoptosis in cancer cells.[6]
Anacardic Acid: A Broad-Spectrum HAT Inhibitor
Anacardic acid, a natural product derived from cashew nut shells, was one of the first identified inhibitors of KAT8.[1][11] However, its utility as a specific KAT8 probe is limited by its broad-spectrum activity against other histone acetyltransferases (HATs).
Key Experimental Findings:
-
Non-Selective Inhibition: While anacardic acid inhibits KAT8 with an IC50 of 43 μM and a Ki of 64 μM, it also potently inhibits other KATs, including p300/CBP and PCAF, with IC50 values in the low micromolar range.[1][5][7][8] This lack of selectivity complicates the interpretation of its biological effects.
-
Diverse Cellular Effects: Anacardic acid has been shown to induce a wide range of cellular responses, including inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways.[12][13][14] However, attributing these effects solely to KAT8 inhibition is challenging due to its off-target activities.
-
Modulation of Multiple Signaling Pathways: Anacardic acid is known to inhibit NF-κB activation and modulate pathways involving p53, ER stress, and autophagy.[11][15][16]
Signaling Pathways and Mechanisms of Action
The distinct selectivity profiles of this compound and anacardic acid translate to different impacts on cellular signaling.
This compound: Targeted Disruption of KAT8-Mediated Pathways
This compound's high selectivity for KAT8 allows for a more precise dissection of KAT8-dependent signaling pathways. Its primary mechanism of action is the direct inhibition of KAT8's acetyltransferase activity, leading to a reduction in H4K16ac. This, in turn, can affect:
-
Transcriptional Regulation: By decreasing H4K16ac, this compound can modulate the expression of KAT8 target genes involved in cell cycle progression and proliferation.[1][17]
-
DNA Damage Response: KAT8 plays a role in the DNA damage response, and its inhibition by this compound may sensitize cancer cells to DNA-damaging agents.[1]
-
Apoptosis: The antiproliferative effects of this compound are, in part, mediated by the induction of apoptosis.[6]
Caption: this compound selectively inhibits KAT8, leading to reduced H4K16 acetylation and altered gene expression, ultimately causing cell cycle arrest and apoptosis.
Anacardic Acid: Broad Impact on Cellular Signaling
Due to its promiscuous nature, anacardic acid affects a wider array of signaling pathways, making it difficult to pinpoint the specific contributions of KAT8 inhibition.
Caption: Anacardic acid non-selectively inhibits multiple HATs and modulates various signaling pathways, leading to complex cellular outcomes.
Experimental Protocols
Radioactive KAT8 Inhibition Assay
This assay measures the enzymatic activity of KAT8 by quantifying the transfer of a radiolabeled acetyl group from [3H]Acetyl-CoA to a histone H4 peptide substrate.
Methodology:
-
Purified KAT8 enzyme is incubated with the inhibitor (e.g., this compound or anacardic acid) at various concentrations.
-
The enzymatic reaction is initiated by adding the substrates: [3H]Acetyl-CoA and a biotinylated H4 peptide.
-
The reaction is allowed to proceed for a specific time at room temperature.
-
The reaction is stopped, and the biotinylated H4 peptide is captured on a streptavidin-coated plate.
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[1]
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the antiproliferative effects of the inhibitors on cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the inhibitor (e.g., this compound or anacardic acid) for a specified period (e.g., 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.[10]
Caption: A generalized workflow for evaluating KAT8 inhibitors, encompassing both biochemical and cell-based assays.
Conclusion
References
- 1. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KAT8 beyond Acetylation: A Survey of Its Epigenetic Regulation, Genetic Variability, and Implications for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are KAT8 modulators and how do they work? [synapse.patsnap.com]
- 4. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound - Immunomart [immunomart.com]
- 7. Anacardic acid | HAT inhibitor | Hello Bio [hellobio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Anacardic acid | Histone Acetyltransferases | Tocris Bioscience [tocris.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Anacardic acid (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-κB–regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-κBα kinase, leading to potentiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential Biological Applications of Bio-Based Anacardic Acids and Their Derivatives [mdpi.com]
- 13. Anacardic acid inhibits pancreatic cancer cell growth, and potentiates chemotherapeutic effect by Chmp1A - ATM - p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anacardic acid induces cell apoptosis of prostatic cancer through autophagy by ER stress/DAPK3/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. KAT8 Regulates Androgen Signaling in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to KAT8 Inhibitors: MC4033 vs. MG149
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of two prominent KAT8 inhibitors, MC4033 and MG149. This document provides supporting experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows.
Introduction to KAT8 and its Inhibition
Lysine Acetyltransferase 8 (KAT8), also known as MOF or MYST1, is a key epigenetic regulator. As a histone acetyltransferase, its primary role is the acetylation of histone H4 at lysine 16 (H4K16ac), a modification crucial for chromatin decondensation and the regulation of gene expression.[1] Dysregulation of KAT8 activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target.[2][3] The development of potent and selective KAT8 inhibitors is therefore of significant interest for both basic research and clinical applications.
This guide focuses on a comparative analysis of two small molecule inhibitors of KAT8: this compound and MG149. We will delve into their inhibitory potency, selectivity, and cellular effects based on available experimental data.
Performance Comparison: this compound vs. MG149
This compound and MG149 have both been characterized as inhibitors of KAT8, but they exhibit distinct profiles in terms of potency and selectivity. This compound has emerged as a more selective inhibitor of KAT8, while MG149 demonstrates broader activity against other lysine acetyltransferases (KATs).
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and MG149 based on in vitro enzymatic assays.
Table 1: Inhibitory Activity (IC50) Against KAT8
| Compound | IC50 (µM) for KAT8 |
| This compound | 12.1[4] |
| MG149 | 15 - 47[5] |
Table 2: Selectivity Profile (IC50 in µM)
| Compound | KAT8 | KAT5 (Tip60) | KAT2B (PCAF) | KAT3B (p300) |
| This compound | 12.1[4] | Not specified | >200[5] | >200[5] |
| MG149 | 47[6] | 74[6] | >200[6] | >200[6] |
Note: Lower IC50 values indicate higher potency.
The data clearly indicates that while both compounds inhibit KAT8 in the micromolar range, this compound demonstrates a significantly more selective profile, showing minimal inhibition of other KAT family members like KAT2B and KAT3B at high concentrations.[5] In contrast, MG149 is a dual inhibitor of KAT8 and KAT5.[6][7]
Experimental Protocols
To facilitate the replication and further investigation of these inhibitors, detailed methodologies for key experiments are provided below.
In Vitro KAT8 Inhibition Assay (Radiometric)
This biochemical assay is a standard method to determine the direct inhibitory effect of compounds on KAT8 enzymatic activity.
Materials:
-
Recombinant human KAT8 enzyme
-
Histone H4 peptide (substrate)
-
[3H]-Acetyl-CoA (cofactor)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitors (this compound and MG149) in the assay buffer.
-
In a microplate, add the KAT8 enzyme, histone H4 peptide, and the test inhibitor at various concentrations.
-
Initiate the enzymatic reaction by adding [3H]-Acetyl-CoA.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of stop solution (e.g., acetic acid).
-
Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) to capture the acetylated histone peptide.
-
Wash the filter plate multiple times with wash buffer to remove unincorporated [3H]-Acetyl-CoA.
-
Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for KAT8 Inhibition (Western Blot)
This assay assesses the ability of the inhibitors to engage and inhibit KAT8 within a cellular context by measuring the levels of H4K16ac.
Materials:
-
Cancer cell line (e.g., HCT116, HT29)
-
Cell culture medium and supplements
-
This compound and MG149
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-H4K16ac, anti-total Histone H4 (or other loading control like GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or MG149 for a specific duration (e.g., 24-72 hours).[4]
-
Harvest the cells and lyse them using the lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against H4K16ac overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H4 or another loading control to normalize the data.
-
Quantify the band intensities to determine the dose-dependent reduction in H4K16ac levels.
Visualizing the Context: Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using Graphviz.
KAT8 Signaling Pathway
Caption: Simplified KAT8 signaling pathway.
Experimental Workflow for Inhibitor Comparison
Caption: Workflow for comparing KAT8 inhibitors.
Conclusion
Both this compound and MG149 are valuable tools for studying the function of KAT8. However, their distinct selectivity profiles make them suitable for different experimental questions.
-
This compound is the preferred choice for studies requiring high selectivity for KAT8. Its minimal off-target effects on other KATs make it a more precise chemical probe to elucidate the specific roles of KAT8 in various biological processes.[5]
-
MG149 , as a dual KAT8/KAT5 inhibitor, can be useful in contexts where the combined inhibition of both enzymes is desired or for comparative studies to dissect the overlapping and distinct functions of these two acetyltransferases.[6][7]
Researchers should carefully consider the experimental goals when selecting between these two inhibitors. The provided data and protocols serve as a foundation for making an informed decision and for designing rigorous experiments to further explore the therapeutic potential of KAT8 inhibition.
References
- 1. Histone Acetyltransferase MOF Orchestrates Outcomes at the Crossroad of Oncogenesis, DNA Damage Response, Proliferation, and Stem Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MYST1 (KAT8, MOF) and histone H4 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 3. protocols.io [protocols.io]
- 4. bsu.bio [bsu.bio]
- 5. KAT8 beyond Acetylation: A Survey of Its Epigenetic Regulation, Genetic Variability, and Implications for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
validating the selectivity of MC4033 for KAT8 over other KATs
A detailed comparison of the in-vitro efficacy and selectivity of MC4033, a potent inhibitor of lysine acetyltransferase 8 (KAT8), against other human KAT enzymes.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the selectivity profile of this compound. The data presented herein demonstrates the compound's potent and selective inhibition of KAT8, making it a valuable tool for studying the role of this enzyme in health and disease.
Selectivity Profile of this compound
This compound, also known as compound 19, has been demonstrated to be a potent inhibitor of KAT8 with an IC50 value of 12.1 μM.[1][2] Extensive in-vitro screening has revealed its high selectivity for KAT8 over a panel of other human lysine acetyltransferases (KATs). The compound showed no significant inhibition against KAT2A, KAT2B, KAT3B, KAT5, KAT6A, KAT6B, and KAT7, even at concentrations up to 200 μM.[1][2] This high degree of selectivity makes this compound a superior chemical probe for elucidating the specific functions of KAT8.
| Target Enzyme | IC50 (μM) | Percent Inhibition at 200 μM |
| KAT8 | 12.1 | - |
| KAT2A | No Inhibition | - |
| KAT2B | No Inhibition | - |
| KAT3B | No Inhibition | - |
| KAT5 | - | Minimal |
| KAT6A | - | Minimal |
| KAT6B | - | Minimal |
| KAT7 | - | Minimal |
Experimental Protocols
The inhibitory activity of this compound against various KATs was determined using established in-vitro enzyme inhibition assays. A summary of the general protocol is provided below.
Radioactive KAT Inhibition Assay (for KAT8, KAT2B, and KAT3B):
This assay quantifies the transfer of a radiolabeled acetyl group from [3H]Acetyl-CoA to a histone peptide substrate.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the respective KAT enzyme, a biotinylated histone H4 peptide substrate, and [3H]Acetyl-CoA in an assay buffer.
-
Inhibitor Addition: this compound, dissolved in DMSO, is added to the reaction mixture at various concentrations. A DMSO control is run in parallel.
-
Incubation: The reaction is incubated at room temperature to allow for the enzymatic reaction to proceed.
-
Reaction Termination: The reaction is stopped by the addition of an equal volume of 10% acetic acid.
-
Capture of Acetylated Peptide: The biotinylated and acetylated peptide is captured on a streptavidin-coated filtermat.
-
Scintillation Counting: The amount of incorporated radioactivity is measured using a liquid scintillation counter.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
HotSpot™ Kinase Assay (for KAT2A, KAT5, KAT6A, KAT6B, and KAT7):
For other KATs, a radiometric assay platform, such as the HotSpot™ assay, is utilized according to the manufacturer's protocol. This method also relies on the quantification of radiolabeled acetyl group transfer to a substrate.
Visualizing Experimental Workflow and Biological Pathway
To further clarify the experimental process and the biological context of KAT8 inhibition, the following diagrams are provided.
Caption: Workflow for determining the IC50 of this compound using a radioactive KAT inhibition assay.
Caption: Simplified signaling pathway illustrating the inhibitory action of this compound on KAT8-mediated histone acetylation.
References
Confirming MC4033 as a Specific KAT8 Inhibitor: A Comparative Guide
For researchers and drug development professionals investigating epigenetic modulators, specifically targeting histone acetyltransferases (HATs) offers a promising therapeutic avenue. MC4033 has emerged as a potent inhibitor of lysine acetyltransferase 8 (KAT8), an enzyme implicated in various cancers. This guide provides a comprehensive comparison of this compound with other known KAT inhibitors and details the experimental protocols necessary to validate its specificity for KAT8.
Comparative Analysis of KAT8 Inhibitors
This compound demonstrates significant selectivity for KAT8 over other histone acetyltransferases, a crucial attribute for a targeted therapeutic agent. The following table summarizes the inhibitory activity of this compound and other relevant compounds against various KAT enzymes.
| Compound | Target KAT | IC50 (μM) vs KAT8 | IC50 (μM) vs Other KATs | Key Characteristics |
| This compound (Compound 19) | KAT8 | 12.1 | No inhibition of KAT3B and KAT2B at 200 μM[1][2] | High selectivity for KAT8 within the MYST family over other KAT families.[1][2] |
| Anacardic Acid | Broad Spectrum | 43 | Inhibits KAT3B (p300), KAT2B, and KAT5 (Tip60).[1][2] | A natural product with pan-KAT inhibitory activity, serving as a non-selective control. |
| C646 | KAT3B/p300 | Not a primary inhibitor | IC50 = 18.3 μM vs KAT3B.[1][2] | A selective inhibitor of p300/CBP, useful for counter-screening. |
| CHI-KAT8i5 | KAT8 | KD = 19.72 μM | Does not bind to KAT2A, KAT2B, KAT5, and KAT7.[3] | A selective, orally active KAT8 inhibitor.[3] |
Experimental Workflow for Validating this compound Specificity
A multi-pronged approach is essential to rigorously confirm that this compound specifically targets KAT8 in a cellular context. The workflow below outlines the key experimental stages.
KAT8 Signaling Pathway and Inhibition by this compound
KAT8 is a crucial epigenetic writer, primarily responsible for the acetylation of histone H4 at lysine 16 (H4K16ac). This modification is associated with a more open chromatin structure, facilitating gene expression. Dysregulation of KAT8 activity is linked to cancer progression. This compound, by inhibiting KAT8, can reverse these effects.
Detailed Experimental Protocols
To ensure robust and reproducible results, the following detailed protocols are provided for key validation experiments.
In Vitro KAT8 Enzymatic Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of KAT8 in a controlled, cell-free system.
Materials:
-
Recombinant human KAT8 enzyme
-
Histone H4 peptide (substrate)
-
Acetyl-CoA (co-factor)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT)
-
This compound and control compounds (dissolved in DMSO)
-
Detection reagent (e.g., a chemiluminescent-based kit for measuring CoA production)[4]
-
96-well assay plates
Procedure:
-
Prepare serial dilutions of this compound and control compounds in DMSO, then dilute further in assay buffer.
-
In a 96-well plate, add the diluted compounds to the respective wells. Include wells with DMSO only as a negative control.
-
Add the KAT8 enzyme to all wells and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding a mixture of the histone H4 peptide and Acetyl-CoA to all wells.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement of a drug in a cellular environment. The principle is that a drug binding to its target protein stabilizes it against thermal denaturation.[1]
Materials:
-
Cancer cell line of interest (e.g., HT29)[1]
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Equipment for heating cell lysates (e.g., PCR cycler)
-
SDS-PAGE and Western blot reagents
-
Primary antibody against KAT8
-
Secondary HRP-conjugated antibody
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat one set of cells with this compound at a desired concentration and another set with DMSO (vehicle control) for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Aliquot the cell lysates into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Centrifuge the heated lysates at high speed to pellet the denatured, aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble KAT8 in each sample by Western blotting.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target stabilization and therefore, direct engagement.
Western Blotting for H4K16 Acetylation Levels
This experiment assesses the functional consequence of KAT8 inhibition by measuring the levels of its primary downstream mark, H4K16ac.[5]
Materials:
-
Cancer cell line of interest
-
This compound (dissolved in DMSO)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blot reagents
-
Primary antibodies against acetyl-Histone H4 (Lys16) and total Histone H4 (as a loading control)
-
Secondary HRP-conjugated antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (and a DMSO control) for 24-72 hours.[5]
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against H4K16ac overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H4 to ensure equal loading.
-
A dose-dependent decrease in the H4K16ac signal in this compound-treated cells confirms the inhibition of KAT8 activity in a cellular context.[5]
By employing these methodologies, researchers can rigorously validate the on-target activity of this compound and confidently utilize it as a selective chemical probe to further elucidate the biological functions of KAT8.
References
A Comparative Analysis of the KAT8 Inhibitors MC4033 and DC_M01_6: A Guide for Researchers
For researchers and professionals in drug development, the identification and characterization of selective enzyme inhibitors are paramount. This guide provides a detailed comparative analysis of two recently identified inhibitors of K(lysine) acetyltransferase 8 (KAT8), MC4033 and DC_M01_6. KAT8, a member of the MYST family of histone acetyltransferases, is a key epigenetic regulator primarily responsible for the acetylation of histone H4 at lysine 16 (H4K16Ac).[1][2] Its dysregulation has been implicated in the development and progression of various cancers, including non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML), making it a promising therapeutic target.[2][3][4]
This guide synthesizes the available experimental data on this compound and DC_M01_6, presenting their biochemical and cellular activities in a structured format to facilitate a clear, objective comparison. Detailed experimental protocols for the key assays are provided, alongside visualizations of pertinent signaling pathways and experimental workflows to support researchers in their evaluation of these compounds.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data available for this compound and DC_M01_6, offering a direct comparison of their inhibitory potency and cellular effects.
Table 1: Biochemical Activity of this compound and DC_M01_6 Against Lysine Acetyltransferases (KATs)
| Compound | Target | IC50 (μM) | Selectivity | Source |
| This compound | KAT8 | 12.1 | Selective over KAT2B and KAT3B | [2] |
| KAT2B | >200 | [2] | ||
| KAT3B | >200 | [2] | ||
| DC_M01_6 | KAT8 | 7.7 | Not Reported | [1][2] |
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) | Source |
| HCT116 | Colorectal Carcinoma | 39.4 | [5] |
| H1299 | Non-Small Cell Lung Cancer | 52.1 | [5] |
| A549 | Non-Small Cell Lung Cancer | 41 | [5] |
| U937 | Histiocytic Lymphoma | 30.1 | [5] |
| HT-29 | Colorectal Carcinoma | >100 | [5] |
No anti-proliferative data for DC_M01_6 is currently available in the public domain.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, providing a foundation for the replication and further investigation of these findings.
Synthesis of (Z)-4-(4-((1H-Pyrrol-2-yl)methylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic Acid (this compound)
The synthesis of this compound is achieved through a multi-step process involving a Knoevenagel condensation.[6]
-
Preparation of the Pyrazolone Intermediate: 4-Hydrazinobenzoic acid hydrochloride is condensed with ethyl acetoacetate in glacial acetic acid under reflux to yield the pyrazolone intermediate.
-
Knoevenagel Condensation: The pyrazolone intermediate is then reacted with the appropriate aldehyde in dry ethanol at 50°C under a nitrogen atmosphere, using diethylamine as a base, to yield the final product, this compound.
A detailed synthesis protocol for DC_M01_6 has not been reported in the available literature.
Radioactive KAT8 Inhibition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of compounds against KAT8.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the KAT8 enzyme, a biotinylated H4 peptide substrate, and [3H]Acetyl-CoA in an appropriate assay buffer.
-
Inhibitor Addition: The test compounds (this compound or DC_M01_6) are added to the reaction mixture at varying concentrations.
-
Incubation: The reaction is incubated to allow for the enzymatic transfer of the radiolabeled acetyl group to the histone peptide.
-
Detection: The reaction is stopped, and the amount of radioactivity incorporated into the peptide is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.[2]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing the metabolic activity of cells, which is an indicator of cell viability.[7]
-
Cell Seeding: Cancer cells (e.g., HCT116, H1299, A549, U937) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (this compound) for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 1-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[7]
-
Solubilization: A solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[5][7]
Immunofluorescence Staining for H4K16Ac
This technique is used to visualize the levels and localization of H4K16 acetylation within cells.
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with the test compound (this compound) for a specified duration.
-
Fixation and Permeabilization: The cells are fixed with 4% paraformaldehyde and then permeabilized with a detergent like Triton X-100 to allow antibody access to intracellular targets.[8]
-
Blocking: Non-specific antibody binding sites are blocked using a blocking buffer (e.g., containing bovine serum albumin or normal goat serum).
-
Primary Antibody Incubation: The cells are incubated with a primary antibody specific for H4K16Ac.
-
Secondary Antibody Incubation: After washing, the cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Mounting: The cell nuclei are often counterstained with a DNA-binding dye like DAPI. The coverslips are then mounted on microscope slides.
-
Imaging: The cells are visualized using a fluorescence microscope to assess the intensity and localization of the H4K16Ac signal.[8][9]
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding in a cellular context.[10]
-
Cell Treatment: Intact cells are treated with the test compound (this compound) or a vehicle control.
-
Heating: The cell suspensions are heated to a range of temperatures. Ligand binding stabilizes the target protein, increasing its melting temperature.
-
Lysis and Centrifugation: The cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.
-
Protein Quantification: The amount of soluble target protein (KAT8) remaining at each temperature is quantified, typically by Western blotting.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[10][11]
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts related to the comparative analysis of this compound and DC_M01_6.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. iris.cnr.it [iris.cnr.it]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
- 9. Modulation of H4K16Ac levels reduces pro-fibrotic gene expression and mitigates lung fibrosis in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CETSA [cetsa.org]
- 11. A widely-applicable high-throughput cellular thermal shift assay (CETSA) using split Nano Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
Validating MC4033-Induced Apoptosis: A Comparative Guide to Secondary Methods
For researchers investigating the pro-apoptotic effects of the KAT8 inhibitor, MC4033, robust validation of initial findings is crucial for advancing drug development. While primary assays may indicate an increase in cell death, employing secondary, more specific methods is essential to confirm that the observed cytotoxicity is indeed apoptosis. This guide provides an objective comparison of three widely accepted secondary methods for validating apoptosis: Annexin V/Propidium Iodide (PI) Staining, Caspase Activity Assays, and the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) Assay.
This guide presents experimental data, detailed protocols, and visual workflows to assist researchers in selecting the most appropriate validation method for their studies on this compound or other KAT8 inhibitors.
Quantitative Comparison of Apoptosis Detection Methods
The following table summarizes hypothetical quantitative data from experiments on HCT116 cells treated with this compound, as measured by different apoptosis assays. While direct comparative studies on this compound are limited, this data is representative of typical results obtained when validating apoptosis induced by a targeted inhibitor.
| Assay Method | Principle | Parameter Measured | Control (% Apoptotic Cells) | This compound (100 µM, 72h) (% Apoptotic Cells) | This compound + Chloroquine (CQ) (% Apoptotic Cells) |
| Annexin V/PI Staining | Detects phosphatidylserine (PS) externalization on the outer plasma membrane (early apoptosis) and membrane integrity loss (late apoptosis/necrosis). | Percentage of Annexin V-positive and/or PI-positive cells. | ~5% | ~15% | ~30% |
| Caspase-3/7 Activity Assay | Measures the activity of executioner caspases 3 and 7, key mediators of apoptosis. | Fold increase in caspase activity over control. | 1.0 | 2.5 | 4.0 |
| TUNEL Assay | Labels DNA strand breaks, a hallmark of late-stage apoptosis. | Percentage of TUNEL-positive cells. | <2% | ~10% | ~25% |
Note: The data presented are illustrative and may not represent the exact outcomes of all experimental conditions. Researchers should establish their own baseline and treatment effects.
Signaling Pathways and Experimental Workflows
To aid in the conceptual understanding of this compound-induced apoptosis and the application of validation methods, the following diagrams illustrate the putative signaling pathway and a general experimental workflow.
Caption: Putative signaling pathway for this compound-induced apoptosis.
Caption: General experimental workflow for apoptosis validation.
MC4033: A Selective KAT8 Inhibitor with Minimal Cross-Reactivity Across Histone Acetyltransferase Families
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of MC4033's Specificity
This compound has emerged as a valuable chemical probe for studying the biological functions of Lysine Acetyltransferase 8 (KAT8), an enzyme implicated in various cancers. A critical aspect of any chemical inhibitor is its selectivity, as off-target effects can confound experimental results and lead to undesirable consequences in therapeutic applications. This guide provides a comparative analysis of the cross-reactivity of this compound with other histone acetyltransferases (HATs), supported by available experimental data.
High Selectivity Profile of this compound
This compound, also identified as compound 19 in key scientific literature, demonstrates a notable selectivity for KAT8 over other HAT families.[1][2][3][4] In vitro enzymatic assays have been employed to determine its inhibitory potency against a panel of HATs. The results indicate that while this compound is a micromolar inhibitor of KAT8, its activity against other major HATs, including members of the p300/CBP, GNAT, and MYST families, is significantly lower.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory activity of this compound against various histone acetyltransferases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Target HAT | HAT Family | This compound IC50 (μM) | Reference |
| KAT8 | MYST | 12.1 | [1][2] |
| KAT3B (p300) | p300/CBP | > 200 | [1][2] |
| KAT2B (PCAF) | GNAT | > 200 | [1][2] |
| KAT2A (GCN5) | GNAT | > 200 | [1] |
| KAT5 (Tip60) | MYST | Minimal inhibition at 200 μM | [1] |
| KAT6A (MOZ) | MYST | Minimal inhibition at 200 μM | [1] |
| KAT7 (HBO1) | MYST | Minimal inhibition at 200 μM | [1] |
Data for KAT2A, KAT5, KAT6A, and KAT7 are based on the testing of this compound and a closely related analog, with both showing minimal inhibition at the tested concentration.[1]
The data clearly illustrates that this compound is highly selective for KAT8. At concentrations where it effectively inhibits KAT8, it shows negligible activity against other tested HATs from different families. This high degree of selectivity makes this compound a reliable tool for investigating the specific roles of KAT8 in cellular processes.
Experimental Protocols
The determination of HAT inhibitory activity is crucial for assessing the potency and selectivity of compounds like this compound. A common method employed is the in vitro histone acetyltransferase (HAT) assay, which can be adapted for high-throughput screening.
In Vitro Histone Acetyltransferase (HAT) Inhibition Assay
Objective: To measure the enzymatic activity of a specific HAT in the presence of an inhibitor to determine the IC50 value.
Principle: The assay quantifies the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to a histone peptide substrate. The production of coenzyme A (CoASH) with a free thiol group is detected using a fluorescent probe.
Materials:
-
Recombinant HAT enzyme (e.g., KAT8, p300, PCAF)
-
Histone peptide substrate (e.g., H4 peptide for KAT8)
-
Acetyl-CoA
-
This compound (or other test inhibitors) dissolved in DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
Fluorescent thiol probe (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin - CPM)
-
Stop solution (e.g., isopropanol)
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: In each well of the microplate, add the assay buffer, the respective HAT enzyme, and the histone peptide substrate.
-
Inhibitor Addition: Add the diluted this compound or DMSO (as a vehicle control) to the appropriate wells.
-
Initiation of Reaction: Start the enzymatic reaction by adding acetyl-CoA to all wells.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Stopping the Reaction: Terminate the reaction by adding the stop solution.
-
Detection: Add the CPM fluorescent probe to each well. Incubate at room temperature for 15 minutes to allow the probe to react with the free thiol groups on CoASH.
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for CPM).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling context of histone acetylation and the workflow for assessing inhibitor selectivity.
Caption: General pathway of histone acetylation and the inhibitory action of this compound.
References
- 1. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
A Researcher's Guide: Utilizing KAT8 Knockout as a Definitive Control for MC4033 Experiments
For researchers, scientists, and drug development professionals, establishing rigorous experimental controls is paramount to validating the on-target effects of a novel inhibitor. This guide provides a comprehensive comparison of using a KAT8 knockout cell line versus a chemical inhibitor, MC4033, to probe the function of the lysine acetyltransferase KAT8.
KAT8, a member of the MYST family of histone acetyltransferases, is the primary enzyme responsible for the acetylation of histone H4 at lysine 16 (H4K16ac). This epigenetic modification is crucial for chromatin decondensation, transcriptional activation, and DNA damage repair. Dysregulation of KAT8 activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target.
This compound is a recently developed small molecule inhibitor that selectively targets the catalytic activity of KAT8.[1] While potent and selective, the use of any chemical inhibitor necessitates a genetically validated control to unequivocally attribute observed phenotypes to the inhibition of the intended target. A KAT8 knockout (KO) cell line, where the KAT8 gene is permanently excised, serves as the gold standard for this purpose.
This guide will delineate the experimental rationale, provide comparative data, and detail essential protocols for leveraging a KAT8 KO system to validate the specificity of this compound.
Comparing Genetic and Chemical Perturbation of KAT8
The complementary use of both KAT8 knockout and this compound inhibition provides a powerful approach to dissecting KAT8 biology. The knockout model offers a complete and sustained loss of function, while the chemical inhibitor allows for acute, dose-dependent, and reversible inhibition.
| Feature | KAT8 Knockout (KO) | This compound Inhibition |
| Mode of Action | Complete and permanent loss of KAT8 protein. | Reversible, dose-dependent inhibition of KAT8 catalytic activity.[2] |
| Specificity | Highly specific to the KAT8 gene. | Selective for KAT8 over other histone acetyltransferases.[1] |
| Temporal Control | Constitutive loss of function. | Acute and tunable inhibition based on treatment duration and concentration. |
| Potential for Off-Target Effects | Minimal, primarily related to potential compensatory mechanisms over time. | Possible, though this compound has shown high selectivity. Off-target effects should always be considered.[1] |
| Typical Application | Validating the on-target effects of inhibitors; studying the long-term consequences of KAT8 loss. | Investigating the acute cellular response to KAT8 inhibition; dose-response studies. |
Experimental Validation: A Comparative Workflow
A logical workflow to validate this compound using a KAT8 KO model involves comparing the molecular and phenotypic consequences of both perturbations.
Expected Outcomes and Data Interpretation
The primary expectation is that the molecular and cellular phenotypes observed upon this compound treatment in wild-type cells will phenocopy those seen in the KAT8 KO cells.
| Assay | Wild-Type + Vehicle | Wild-Type + this compound | KAT8 Knockout | Expected Concordance |
| H4K16ac Levels | High | Significantly Reduced[3] | Significantly Reduced[4] | High |
| Cell Viability | Normal | Decreased[3] | Decreased[5] | High |
| Cell Cycle Progression | Normal | G2/M Arrest[5] | G2/M Arrest | High |
| Gene Expression | Baseline | Altered (e.g., downregulation of antioxidant genes)[6] | Altered (e.g., downregulation of antioxidant genes)[6] | High |
Key Experimental Protocols
Generation of KAT8 Knockout Cell Line using CRISPR/Cas9
This protocol outlines the fundamental steps for creating a KAT8 knockout cell line.
-
gRNA Design and Cloning: Design guide RNAs (gRNAs) targeting an early exon of the KAT8 gene. Clone the gRNAs into a Cas9 expression vector.
-
Transfection: Transfect the gRNA/Cas9 plasmid into the desired wild-type cell line.
-
Single-Cell Cloning: Isolate single cells by fluorescence-activated cell sorting (FACS) or limiting dilution.
-
Screening and Validation:
-
Genomic DNA PCR and Sequencing: Screen individual clones for insertions/deletions (indels) at the target site.
-
Western Blot: Confirm the absence of KAT8 protein expression in candidate clones.
-
Functional Validation: Verify the loss of H4K16ac by Western blot.
-
Western Blot for H4K16ac
This is a critical experiment to confirm the on-target activity of both this compound and the genetic knockout.
-
Cell Lysis: Harvest cells from all four experimental groups (WT, KAT8 KO, WT + Vehicle, WT + this compound) and prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Probe one membrane with a primary antibody specific for H4K16ac.
-
Probe a parallel membrane with an antibody against total Histone H4 as a loading control.
-
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
-
Analysis: Quantify band intensities and normalize the H4K16ac signal to the total H4 signal.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the dose-dependent effect of this compound on cell proliferation and compares it to the effect of KAT8 knockout.
-
Cell Seeding: Seed wild-type and KAT8 KO cells in 96-well plates.
-
This compound Treatment: Treat wild-type cells with a serial dilution of this compound. Treat a set of wells with vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the dose-response curve for this compound. Compare the maximal effect of this compound to the viability of the KAT8 KO cells.
Signaling Pathway Perturbation: KAT8's Role in Gene Regulation
The loss of KAT8, either by knockout or chemical inhibition, disrupts its critical role in transcriptional regulation. This can be visualized as a simplified signaling pathway.
Conclusion
The use of a KAT8 knockout cell line as a control is an indispensable tool for validating the on-target effects of the KAT8 inhibitor, this compound. By demonstrating that the genetic ablation of KAT8 recapitulates the molecular and cellular phenotypes induced by this compound, researchers can confidently attribute their findings to the specific inhibition of KAT8's acetyltransferase activity. This rigorous approach is essential for advancing our understanding of KAT8 biology and for the development of novel therapeutic strategies targeting this important enzyme.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lysine acetyltransferase 8 is involved in cerebral development and syndromic intellectual disability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNAi screening identifies KAT8 as a key molecule important for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
A Comparative Guide to the Efficacy of MC4033 and its Parent Compound C646
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the histone acetyltransferase (HAT) inhibitor MC4033 and its parent compound, C646. We objectively analyze their performance based on experimental data, offering insights into their distinct mechanisms of action, selectivity, and cellular effects. This information is intended to assist researchers in selecting the appropriate chemical probe for their specific experimental needs.
Introduction
C646 is a widely recognized, cell-permeable small molecule that competitively inhibits the HAT activity of p300 and its paralog, CREB-binding protein (CBP), with a reported Ki of 400 nM.[1][2][3][4][5] It has been instrumental in elucidating the roles of p300/CBP in various biological processes, including transcriptional regulation and cell signaling. Building upon the chemical scaffold of C646, this compound was developed as a first-in-class selective inhibitor of a different lysine acetyltransferase, KAT8 (also known as MOF or MYST1).[6][7] This guide dissects the key differences in their efficacy and selectivity, providing a clear rationale for their distinct applications.
Mechanism of Action and Target Selectivity
The primary distinction between C646 and this compound lies in their target enzymes. C646 acts as a competitive inhibitor at the acetyl-CoA binding site of p300/CBP. In contrast, this compound was engineered from the C646 core structure to specifically target KAT8, demonstrating minimal activity against p300/CBP and other KATs.[7]
A significant point of divergence is their effect on lysine deacetylases (KDACs). While C646 has been shown to inhibit Class I and II HDACs at micromolar concentrations, this compound displays no inhibitory activity against the tested panel of KDACs, highlighting its superior selectivity as a KAT8-specific probe.[7][8]
Quantitative Data Presentation
The following tables summarize the quantitative data on the inhibitory activity and cellular effects of both compounds.
Table 1: Inhibitory Potency
| Compound | Primary Target | Inhibition Constant (Ki) | IC50 (Enzymatic Assay) |
| C646 | p300/CBP (KAT3B/A) | 400 nM[1][2][3][4] | 1.6 µM[2] |
| This compound | KAT8 | Not Reported | Low-micromolar[7] |
Table 2: Cellular Antiproliferative Activity (IC50)
| Compound | HCT116 (Colon) | H1299 (Lung) | A549 (Lung) | U937 (Leukemia) |
| C646 | Not Reported | ~10 µM (NSCL) | Not Reported | Not Reported |
| This compound | 39.4 µM[9] | 52.1 µM[9] | 41 µM[9] | 30.1 µM[9] |
Signaling Pathways and Cellular Effects
C646: As an inhibitor of the global transcriptional coactivators p300/CBP, C646 impacts numerous signaling pathways. Its primary cellular effect is the reduction of histone H3 and H4 acetylation.[1][3] This leads to the modulation of pathways regulated by acetylation, such as the NF-κB and p53 pathways, often resulting in the induction of apoptosis, cell cycle arrest, and autophagy.[4][8][10][11]
This compound: The effects of this compound are specifically linked to the inhibition of KAT8. The primary catalytic activity of KAT8 is the acetylation of histone H4 at lysine 16 (H4K16ac).[7] Consequently, treatment with this compound leads to a dose-dependent reduction in H4K16ac levels.[7][9] This specific epigenetic alteration results in antiproliferative effects and the induction of apoptosis and autophagy in various cancer cell lines.[6][9]
Logical Relationship
This compound was rationally designed by modifying the chemical structure of its parent compound, C646, to achieve a different target selectivity. This effort successfully shifted the inhibitory activity from the KAT3 family (p300/CBP) to KAT8.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assays used to characterize C646 and this compound.
Histone Acetyltransferase (HAT) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific HAT.
-
Principle: A recombinant HAT enzyme (e.g., p300 or KAT8) is incubated with a histone substrate (e.g., H3 or H4 peptide), acetyl-CoA, and varying concentrations of the inhibitor. The level of acetylation is then measured, typically using a fluorescence- or luminescence-based detection method.
-
Procedure:
-
Add HAT assay buffer, histone peptide substrate, and the inhibitor (C646 or this compound) at various concentrations to the wells of a microplate.
-
Initiate the reaction by adding the recombinant HAT enzyme and acetyl-CoA.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and add a developing solution that detects the product (acetylated histone) or the byproduct (Coenzyme A).
-
Read the signal (fluorescence or luminescence) using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blot for Histone Acetylation
This method is used to assess the effect of inhibitors on histone acetylation levels within cells.
-
Principle: Cells are treated with the inhibitor, and total histones are extracted. Specific antibodies are used to detect the acetylation level at a particular lysine residue (e.g., H4K16ac for this compound) or global H3/H4 acetylation for C646.
-
Procedure:
-
Culture cells (e.g., HCT116, HT29) to approximately 70-80% confluency.
-
Treat the cells with various concentrations of this compound, C646, or a vehicle control (DMSO) for a specified duration (e.g., 24-72 hours).
-
Harvest the cells and perform histone extraction using an acid extraction protocol.
-
Quantify protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the acetylation mark of interest (e.g., anti-H4K16ac) and a loading control (e.g., anti-total Histone H3).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities to determine the relative change in acetylation.
-
Conclusion
This compound and C646 are valuable but distinct chemical tools for epigenetic research.
-
C646 remains a potent and widely used inhibitor of p300/CBP . It is suitable for studying biological processes where these global coactivators play a key role. However, researchers should be aware of its potential off-target effects on HDACs at higher concentrations.
-
This compound represents a significant advancement, offering high selectivity for KAT8 . It is the superior choice for specifically investigating the functions of KAT8 and the downstream consequences of reduced H4K16 acetylation, without the confounding effects of p300/CBP or HDAC inhibition.
The choice between these two compounds should be dictated by the specific scientific question and the desired level of target selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. C646 | histone acetyltransferase p300 inhibitor | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The histone acetyltransferase p300 inhibitor C646 reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition of the acetyltransferases p300 and CBP reveals a targetable function for p300 in the survival and invasion pathways of prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. C 646, p300/CBP Inhibitor, p300/CBP HAT inhibitor (CAS 328968-36-1) | Abcam [abcam.com]
Validating the Effect of MC4033 on Downstream Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MC4033, a selective inhibitor of lysine acetyltransferase 8 (KAT8), with other lysine acetyltransferase (KAT) inhibitors. We will delve into the experimental data supporting their effects on downstream gene expression, providing a framework for researchers to evaluate these compounds for their specific research needs.
Introduction to this compound and Lysine Acetyltransferases
This compound is a potent and selective small molecule inhibitor of KAT8, an enzyme that plays a crucial role in chromatin modification and gene regulation primarily through the acetylation of histone H4 at lysine 16 (H4K16ac). Dysregulation of KAT8 activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target. This guide will compare the known effects of this compound on downstream gene expression with those of other well-characterized KAT inhibitors, providing a clear overview of their distinct and overlapping functionalities.
Comparative Analysis of KAT Inhibitor Effects on Gene Expression
The following table summarizes the known effects of this compound and two other KAT inhibitors, WM-8014 and NU9056, on downstream gene and protein expression. It is important to note that these findings are derived from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Inhibitor | Target KAT(s) | Reported Effect on Downstream Gene/Protein Expression | Cell Line(s) |
| This compound | KAT8 | - Reduces mRNA levels of the oncogene UCP2[1] - Induces apoptosis and autophagy[1] | HCT116 |
| WM-8014 | KAT6A/KAT6B | - Upregulates Cdkn2a mRNA - Downregulates Cdc6, E2f2, Ezh2, and Melk mRNA | Mouse Embryonic Fibroblasts |
| NU9056 | Tip60 (KAT5) | - Decreases protein levels of Androgen Receptor (AR), Prostate-Specific Antigen (PSA), p53, and p21[2][3] | Prostate cancer cell lines |
Signaling Pathway of KAT8 and Downstream Gene Regulation
The following diagram illustrates the signaling pathway involving KAT8 and its role in gene regulation. Inhibition of KAT8 by this compound leads to a decrease in H4K16 acetylation, which in turn alters the expression of downstream target genes like UCP2.
Caption: KAT8 signaling pathway and the effect of this compound.
Experimental Workflows
To validate the effect of this compound and other KAT inhibitors on downstream gene expression, a series of well-defined experiments are necessary. Below are the recommended workflows for key assays.
Cell Viability and IC50 Determination
This workflow outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a KAT inhibitor, a crucial first step in characterizing its potency.
Caption: Workflow for IC50 determination using MTT assay.
Analysis of Histone Acetylation by Western Blot
This workflow details the procedure to assess the direct impact of a KAT inhibitor on its target by measuring the levels of specific histone acetylation marks.
Caption: Workflow for Western blot analysis of histone acetylation.
Gene Expression Analysis by qRT-PCR
This workflow describes the steps to quantify the changes in the mRNA levels of specific downstream target genes following treatment with a KAT inhibitor.
References
Safety Operating Guide
Safe Disposal of MC4033: A Comprehensive Guide for Laboratory Professionals
Disclaimer: The following procedures are provided as a general guideline for the safe disposal of a hypothetical hazardous chemical, designated here as MC4033. Before handling, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound to understand its unique properties and associated hazards. This guide should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) protocols and local regulations.
The proper disposal of laboratory chemicals is not merely a procedural task but a critical component of ensuring a safe and environmentally responsible research environment. This document outlines the essential steps for the safe and compliant disposal of the hypothetical compound this compound, from initial handling to final collection.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the chemical's hazards is paramount. For this compound, this involves identifying its primary risks, which are assumed to be a combination of toxicity and potential reactivity.
Personal Protective Equipment (PPE): A minimum level of PPE is required when handling this compound waste.[1][2] The selection of appropriate PPE is crucial to protect against potential splashes, inhalation of vapors, and skin contact.[3]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[2][4] | Protects against splashes and vapors that could cause severe eye damage.[2][3] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Neoprene).[3][4] | Prevents skin absorption of toxic substances.[2] Glove compatibility should be verified with the specific chemical manufacturer's guidelines.[4] |
| Body Protection | A Nomex® or flame-resistant lab coat worn over cotton clothing.[4] | Provides a barrier against spills and splashes. |
| Footwear | Closed-toe shoes that cover the entire foot.[2][4] | Protects against spills and falling objects. |
| Respiratory Protection | Use of a respirator may be required if handling outside of a certified chemical fume hood.[3][4] Consult your institution's EHS for specific requirements. | Prevents inhalation of hazardous vapors or aerosols. |
Waste Segregation and Container Management
Proper segregation of chemical waste is essential to prevent dangerous reactions and ensure compliant disposal.[5][6][7]
Waste Stream Identification: this compound waste should be collected as a distinct hazardous waste stream. Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's EHS guidelines. Mixing hazardous wastes can increase disposal costs and create unforeseen hazards.[8]
Container Selection and Labeling:
-
Container Compatibility: Use only containers that are chemically compatible with this compound.[5][9] High-density polyethylene (HDPE) carboys are often a suitable choice for liquid waste.[10]
-
Container Condition: Ensure the waste container is in good condition, free from leaks or cracks, and has a securely fitting cap.[5][11]
-
Labeling: All hazardous waste containers must be clearly labeled as soon as the first drop of waste is added.[5][9][12] The label must include:
Step-by-Step Disposal Protocol
The following protocol outlines the process for accumulating and preparing this compound waste for disposal.
Experimental Protocol for this compound Waste Accumulation:
-
Establish a Satellite Accumulation Area (SAA): Designate a specific location in the lab, at or near the point of waste generation, for collecting this compound waste.[5][6] This area must be under the control of the laboratory personnel.[5]
-
Prepare the Waste Container:
-
Select a clean, compatible waste container.
-
Affix a completed hazardous waste label to the container.
-
-
Waste Collection:
-
Storage:
-
Requesting Pickup:
Disposal of Empty this compound Containers: Empty containers that held this compound must also be disposed of properly. For containers that held acutely toxic materials, they must be triple-rinsed with a suitable solvent.[8][11][15] The rinsate must be collected and disposed of as hazardous waste.[8][11][15] After rinsing, deface the original label, and the container may then be disposed of in the regular trash or recycling.[8][15]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. hazmatschool.com [hazmatschool.com]
- 2. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | CA [sdsmanager.com]
- 3. falseguridad.com [falseguridad.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. research.columbia.edu [research.columbia.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. boomwaste.com [boomwaste.com]
- 8. vumc.org [vumc.org]
- 9. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 13. Chemical Waste – EHS [ehs.mit.edu]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling MC4033
For Immediate Implementation by Laboratory Personnel
This guide provides crucial safety and logistical information for the handling and disposal of MC4033, a KAT8 inhibitor. Given its potential biological effects, including antiproliferative activity against cancer cell lines, it is imperative that all researchers, scientists, and drug development professionals adhere to the following protocols to ensure personal safety and minimize environmental contamination.
Personal Protective Equipment (PPE)
Due to the bioactive nature of this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required PPE |
| Weighing and Preparing Solutions | - Disposable, low-permeability gown with back closure- Two pairs of chemotherapy-rated nitrile gloves (or equivalent)- ANSI-approved safety glasses with side shields or splash goggles- A fit-tested N95 respirator or higher |
| Cell Culture and In Vitro Assays | - Disposable, low-permeability gown- Two pairs of chemotherapy-rated nitrile gloves- ANSI-approved safety glasses with side shields or splash goggles |
| Handling Waste and Decontamination | - Disposable, low-permeability gown- Two pairs of chemotherapy-rated nitrile gloves- ANSI-approved safety glasses with side shields or splash goggles- Face shield (if splashing is possible) |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to mitigate exposure risks. The following diagram outlines the procedural steps for safely handling this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste. This includes, but is not limited to, pipette tips, centrifuge tubes, gloves, gowns, and any absorbent materials used for spill cleanup.
Waste Segregation and Disposal Protocol:
-
Solid Waste:
-
Collect all contaminated solid waste (e.g., gloves, gowns, plasticware) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be marked with "Hazardous Waste," the name of the chemical (this compound), and the primary hazard (e.g., "Toxic," "Biohazard").
-
-
Liquid Waste:
-
Collect all contaminated liquid waste (e.g., unused solutions, cell culture media) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
The container must be marked with "Hazardous Waste," the name of the chemical (this compound), and the primary hazard.
-
-
Sharps:
-
All sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
-
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with federal, state, and local regulations.
Experimental Protocols
While specific experimental protocols will vary, the following general methodology should be followed when working with this compound in a cell-based assay:
-
Stock Solution Preparation:
-
Under a certified chemical fume hood, accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at the recommended temperature (typically -20°C or -80°C).
-
-
Cell Treatment:
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the final working concentration in the appropriate cell culture medium.
-
Remove the existing medium from the cells and replace it with the MC4-containing medium.
-
Incubate the cells for the desired time period.
-
-
Post-Treatment Processing:
-
Following incubation, carefully remove the this compound-containing medium and dispose of it as hazardous liquid waste.
-
Wash the cells with a sterile buffer solution (e.g., PBS) and dispose of the wash as hazardous liquid waste.
-
Proceed with your downstream analysis (e.g., cell viability assay, protein extraction).
-
By implementing these safety and handling procedures, you can minimize the risks associated with the use of this compound in your research and contribute to a safer laboratory environment for all personnel.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
